Product packaging for Bronze(Cat. No.:CAS No. 158113-12-3)

Bronze

Cat. No.: B131285
CAS No.: 158113-12-3
M. Wt: 182.26 g/mol
InChI Key: KUNSUQLRTQLHQQ-UHFFFAOYSA-N
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Description

Bronze is a classic copper-based alloy, primarily composed of copper and tin, with modern variants incorporating elements such as aluminum, phosphorus, silicon, nickel, or manganese to achieve specific properties . This alloy is recognized for its superior strength and hardness compared to pure copper, excellent castability, and outstanding resistance to corrosion, particularly in marine and industrial atmospheres . Its key mechanical properties include high ductility, good impact resistance, a high load-carrying capacity, and exceptional wear and fatigue resistance, making it a subject of extensive study in materials science and engineering . In research and industrial applications, this compound is indispensable for investigating advanced bearing and bushing materials due to its low friction coefficient and the self-lubricating properties of porous or leaded varieties . It is also critical for developing corrosion-resistant components for marine environments, such as ship propellers, valves, pumps, and steam fittings . Furthermore, its excellent electrical conductivity and spring properties make certain phosphor bronzes valuable for prototyping electrical contacts, connectors, and springs . Recent research focuses on enhancing this compound performance through microstructure refinement, such as with tin-additions in Nickel Aluminium this compound to increase hardness and tensile strength, and the development of novel lead-free, medium-entropy this compound alloys for improved mechanical properties and environmental safety . This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CuSn B131285 Bronze CAS No. 158113-12-3

Properties

IUPAC Name

copper;tin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cu.Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNSUQLRTQLHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cu].[Sn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CuSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

39445-33-5, 12019-69-1
Record name Copper, compd. with tin (4:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39445-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Copper, compd. with tin (6:5)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12019-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

12597-70-5
Record name Bronze
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bronze
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Theoretical and Conceptual Foundations of Bronze in Chemistry

Conceptualization of Reduced Metal Oxide "Bronze Compounds" in Inorganic Chemistry

Distinct from metallurgical alloys, the term "this compound" in inorganic chemistry refers to a class of non-stoichiometric ternary or quaternary reduced metal oxide compounds. labxchange.org The name originates from the metallic or this compound-like luster exhibited by these crystalline solids. labxchange.org The first of these compounds, sodium tungsten this compound, was synthesized by Friedrich Wöhler in 1823. ebsco.com

These inorganic bronzes have a general chemical formula of AₓMᵧO₂, where 'A' is typically an alkali, alkaline earth, or rare earth metal cation, and 'M' is a transition metal such as tungsten (W), molybdenum (Mo), or vanadium (V). labxchange.org The value of 'x' is variable and greater than zero but less than one, indicating that the 'A' cations occupy some, but not all, of the available sites within the crystal lattice formed by the metal oxide framework (e.g., WO₃ or MoO₃). labxchange.orgchemistryworld.com

The structure and properties of these compounds are highly dependent on the nature of the intercalated cation ('A') and its concentration ('x'). labxchange.org For example, tungsten bronzes (MₓWO₃) can exhibit different crystal structures, such as perovskite, tetragonal, or hexagonal, depending on the value of 'x'. res-bellica.comchemistryworld.com This variation in composition and structure leads to a wide range of fascinating electronic and optical properties. labxchange.org As the concentration of the intercalated cation changes, the oxidation state of the transition metal is altered (e.g., a mix of W⁵⁺ and W⁶⁺), resulting in properties that can range from semiconducting to metallic, and in some cases, superconductivity at low temperatures. ebsco.comlabxchange.org Their color is also highly dependent on the stoichiometry, with sodium tungsten this compound ranging from golden-yellow (x ≈ 0.9) to blue-black (x ≈ 0.3). ebsco.com

The table below summarizes some examples of these inorganic this compound compounds.

Compound ClassGeneral FormulaExamplesKey Chemical & Physical Characteristics
Tungsten Bronzes MₓWO₃NaₓWO₃, KₓWO₃, CsₓWO₃Non-stoichiometric; metallic luster; color and electrical conductivity (metallic to semiconducting) depend on 'x'; can exhibit superconductivity. ebsco.comchemistryworld.com
Molybdenum Bronzes AₓMoᵧO₂K₀.₃MoO₃ (Blue this compound), K₀.₃₃MoO₃ (Red this compound), Li₀.₉Mo₆O₁₇ (Purple this compound)Deeply colored crystals with metallic sheen; exhibit anisotropic (direction-dependent) electrical properties due to layered structures. libretexts.orgyoutube.com
Vanadium Bronzes MₓV₂O₅NaₓV₂O₅, LiₓV₂O₅Formed by inserting metal ions into the V₂O₅ lattice; exhibit properties useful in battery cathode applications.
Hybrid Bronzes (L)₂HₓMO₃(Pyridine)HₓMoO₃Mixed-valence organic-inorganic metal oxides; combine the electronic properties of inorganic bronzes with the functionality of organic molecules. ulmaforge.com

Historical Development of this compound Alloying from a Chemical Perspective

The history of this compound represents a significant milestone in humanity's understanding and application of chemistry, marking the transition from the Stone Age to the this compound Age around 3300 BCE. libretexts.org The innovation was not merely the use of metal, but the deliberate creation of an alloy to produce a material with superior properties compared to its constituent elements. ebsco.com

The fundamental chemical process that enabled the this compound Age was smelting. labxchange.org This is a high-temperature reduction reaction where metal is extracted from its ore. wikipedia.orglabxchange.org Early metallurgists heated copper ores, such as malachite (Cu₂CO₃(OH)₂) or cuprite (B1143424) (Cu₂O), with charcoal (a source of carbon) in furnaces. The carbon acts as a reducing agent, removing oxygen from the metal oxide to yield molten copper. labxchange.orgchemeurope.com

Simplified Smelting Reactions:

Reduction of Copper Oxide: 2Cu₂O(s) + C(s) → 4Cu(l) + CO₂(g)

Reduction of Tin Oxide (Cassiterite): SnO₂(s) + C(s) → Sn(l) + CO₂(g)

The discovery of this compound likely occurred through experimentation, where tin-containing ores like cassiterite (SnO₂) were smelted along with copper ores. youtube.com Early metallurgists discovered that adding about 10-12% tin to copper created an alloy that was harder, stronger, and had a lower melting point than pure copper, making it easier to cast into intricate shapes for tools and weapons. ebsco.comres-bellica.com

The composition of early bronzes was often variable, reflecting the available ores and the developing understanding of the alloying process. wikipedia.org Initially, arsenic was a common impurity or alloying element, creating arsenical copper, which was harder than pure copper but difficult to control and hazardous to produce. wikipedia.orgmakin-metals.com The transition to tin this compound was a significant chemical advancement, as the alloying process was more controllable, and the resulting metal was stronger and easier to cast. wikipedia.org Over time, other metals were also incorporated. Lead, for example, was sometimes deliberately added to the molten alloy; it does not solidify into the copper-tin matrix but remains as small globules, which improves the fluidity of the molten metal, making casting easier. res-bellica.com The evolution of this compound composition from accidental mixtures to precisely controlled alloys demonstrates a growing, practical understanding of chemical principles. britannica.com

Chemical Compositional Analysis and Elemental Speciation of Bronze Materials

Major and Alloying Elemental Composition of Bronze Alloys

This compound alloys are predominantly copper-based, with the inclusion of various other elements that significantly influence their performance across diverse applications.

Copper (Cu) forms the fundamental matrix of this compound, typically constituting between 80% and over 95% of the alloy's total mass. machinemfg.com Copper provides essential characteristics such as high electrical and thermal conductivity, and inherent malleability. wbcastings.com Tin (Sn) is the traditional and most common primary alloying element. Modern this compound typically contains about 12% tin. britannica.comwikipedia.org The incorporation of tin into copper significantly enhances the alloy's hardness, strength, and corrosion resistance. britannica.commachinemfg.comxometry.com Historical "classic this compound," utilized for casting, contained approximately 10% tin, while "mild this compound," employed for hammered sheets, had about 6% tin. wikipedia.org Bell metal, renowned for its resonant sound, is a high-tin this compound alloy, often comprising 20–25% tin. britannica.comwikipedia.org

Beyond the primary copper and tin, a range of other elements are deliberately introduced into this compound alloys to confer specific chemical and mechanical properties:

Phosphorus (P): Minor additions of phosphorus, typically ranging from 0.01% to 0.35%, improve the hardness, strength, and wear resistance of this compound, leading to the development of phosphor this compound. Phosphorus also functions as a deoxidizer during the casting process. britannica.comxometry.com

Zinc (Zn): Although primarily associated with brass, zinc can be an intentional additive in certain this compound formulations. For instance, statuary this compound may contain zinc to enhance its castability. However, if zinc becomes the predominant alloying element, the material is technically classified as a brass. britannica.comwikipedia.orgmachinemfg.com Some modern commercial bronzes can contain as much as 10% zinc. wikipedia.org

Lead (Pb): Lead is incorporated into this compound, particularly in bearing bronzes (e.g., SAE660, C93400), to enhance machinability, lubricity, and anti-friction characteristics. machinemfg.comxometry.comsmithmetal.comconcast.com Lead does not form a solid solution with copper; instead, it disperses as fine particles within the alloy matrix, contributing to its self-lubricating properties. wikipedia.orgconcast.com

Antimony (Sb): Antimony has been identified in historical this compound artifacts, either as an impurity or a deliberate addition to modify hardness and other properties. wikipedia.org

Arsenic (As): Similar to antimony, arsenic has been found in historical this compound compositions, influencing properties such as hardness and casting behavior. wikipedia.org

Nickel (Ni): Additions of nickel can augment the strength and corrosion resistance of this compound, particularly in marine environments. Nickel aluminum this compound, for example, includes nickel to boost strength without compromising ductility. wbcastings.comxometry.com

Iron (Fe): Iron can be added to increase the strength and hardness of this compound, especially in aluminum bronzes and manganese bronzes. xometry.com

Aluminum (Al): Aluminum this compound alloys, where aluminum is the primary alloying element (typically 9–14%), exhibit superior corrosion resistance and strength comparable to medium-carbon steel. britannica.comxometry.com

Manganese (Mn): Manganese this compound alloys, usually containing 2.5–5.0% manganese, demonstrate exceptional strength and wear resistance, rendering them suitable for heavy-load applications. machinemfg.comxometry.com

Silver (Ag): While not a common primary intentional additive in modern this compound, silver has been detected in historical this compound artifacts, sometimes in substantial quantities, suggesting its presence either as an impurity or a deliberate inclusion for specific aesthetic or functional attributes. wikipedia.org

The following table provides a summary of typical compositional ranges and the chemical roles of various alloying elements in this compound:

Alloying ElementTypical Concentration Range (wt%)Chemical Role / Impact on Properties
Copper (Cu)80 - >95 machinemfg.comBase metal, electrical/thermal conductivity, malleability wbcastings.com
Tin (Sn)6 - 25 britannica.comwikipedia.orgIncreases hardness, strength, corrosion resistance britannica.commachinemfg.comxometry.com
Phosphorus (P)0.01 - 0.35 xometry.comEnhances hardness, strength, wear resistance, deoxidizer britannica.comxometry.com
Zinc (Zn)Up to 10 (commercial this compound) wikipedia.org, Up to 40 (architectural this compound, technically brass) wikipedia.orgImproves castability, strength (in some alloys) britannica.comwikipedia.orgmachinemfg.com
Lead (Pb)6 - 30 (leaded this compound) xometry.comconcast.comImproves machinability, lubricity, anti-friction machinemfg.comxometry.comsmithmetal.comconcast.com
Antimony (Sb)Trace - 0.50 (in some leaded bronzes) wikipedia.orgconcast.comIncreases hardness, present in historical bronzes wikipedia.org
Arsenic (As)Trace wikipedia.orgInfluences hardness, historical additive wikipedia.org
Nickel (Ni)Up to 4.5 (nickel aluminum this compound), Up to 2 (leaded this compound) xometry.comconcast.comIncreases strength, corrosion resistance, especially in marine environments wbcastings.comxometry.com
Iron (Fe)Up to 4 (aluminum this compound), Up to 4 (manganese this compound) xometry.comIncreases strength and hardness xometry.com
Aluminum (Al)9 - 14 (aluminum this compound) xometry.comSuperior corrosion resistance, strength britannica.comxometry.com
Manganese (Mn)2.5 - 5.0 (manganese this compound) machinemfg.comxometry.comExceptional strength, wear resistance machinemfg.comxometry.com
Silver (Ag)Trace - 22.5 (historical artifacts) wikipedia.orgPresent in historical bronzes, aesthetic/functional properties wikipedia.org

Chemical Classification of this compound Alloys based on Compositional Profiles

This compound alloys are chemically categorized based on the primary alloying elements present beyond copper, resulting in distinct subtypes with specialized properties and applications.

Tin this compound represents the most traditional and prevalent form of this compound, characterized by tin being the dominant alloying element after copper. britannica.comwikipedia.org Subtypes within tin this compound are primarily differentiated by their tin content and the presence of minor elemental additions:

Alpha this compound: This subtype contains 4–5% tin, forming an alpha solid solution of tin within the copper matrix. These alloys are commonly used in the production of coins, springs, turbines, and blades. wikipedia.org

Classic this compound: Historically, this type contained approximately 10% tin and was primarily employed for casting applications. wikipedia.org

Mild this compound: Characterized by a tin content of around 6%, mild this compound was typically hammered from ingots to produce sheets for items such as helmets and armor. wikipedia.org

Bell Metal: Distinguished by its high tin content, typically ranging from 20% to 25% (and sometimes up to 23%), which imparts its characteristic sonorous quality when struck. britannica.comwikipedia.org

Phosphor this compound: This alloy consists of copper, tin (0.5–11%), and a small percentage of phosphorus (0.01–0.35%). The phosphorus serves as a deoxidizer during casting and significantly enhances the alloy's strength, wear resistance, and stiffness. xometry.com

Leaded this compound alloys are defined by the deliberate incorporation of lead into the copper-tin matrix. Lead does not form a solid solution with copper but rather disperses as fine, discrete particles within the microstructure. This unique characteristic substantially improves machinability and imparts self-lubricating properties, rendering these alloys highly suitable for bearing applications. wikipedia.orgconcast.com

Key leaded this compound variants include:

Low Leaded Tin Bronzes: These alloys typically contain a small percentage of lead, generally less than 1%.

High Leaded Tin Bronzes: These variants contain a significant proportion of lead, with concentrations ranging from 7% to 30%. concast.com Notable examples include SAE660 (C93200), which typically comprises 6-8% lead, 6.3-7.5% tin, and 81-85% copper, alongside other elements like zinc. xometry.comsmithmetal.com Another example, C93400, specifies 7.00-9.00% lead and 7.00-9.00% tin. concast.com These alloys are particularly valued for applications demanding excellent sliding and dry running properties, such as bearings and bushings, even in environments where foreign matter may be present. xometry.comsmithmetal.comconcast.com

Leaded Gunmetals: These are a specialized type of leaded this compound that also include zinc in their composition. They typically feature a lower tin content compared to standard gunmetals and incorporate lead for specific applications, excelling in general and constructional castings where pressure tightness is paramount, but extreme strength is not the primary requirement. totalmateria.com

Phase Chemistry and Microstructural Chemical Characterization of Bronze Systems

Phase Equilibrium Diagrams in Copper-Based Alloy Systems

Phase equilibrium diagrams, also known as constitutional diagrams, are critical for understanding the complex relationships between composition, temperature, and the resulting phases in copper-based alloy systems like bronze. These diagrams illustrate the stability and characteristics of different phases, enabling engineers to predict and control the microstructure and properties of the alloys poetrytranslation.org.

Ternary and Quaternary Chemical Systems (e.g., Copper-Aluminum-Nickel, Copper-Aluminum-Iron, Copper-Aluminum-Nickel-Iron)

The addition of third and fourth alloying elements to copper-based systems creates more complex phase diagrams and microstructures, offering tailored properties.

Copper-Aluminum-Nickel (Cu-Al-Ni) and Copper-Aluminum-Iron (Cu-Al-Fe) Systems: These systems are crucial for developing advanced this compound alloys, particularly aluminum bronzes. The addition of iron and nickel to aluminum bronzes can suppress the formation of the deleterious gamma double prime (γ'') phase and promote the formation of beneficial kappa (κ) phases copper.orgcopper.org.

Copper-Aluminum-Nickel-Iron (Cu-Al-Ni-Fe) System: This quaternary system forms the basis of Nickel-Aluminum this compound (NAB) alloys, which are widely used for their exceptional corrosion resistance and high strength, especially in marine applications copper.orgresearchgate.netinoxyda.frdtic.milscielo.br. NAB alloys typically contain 6-13% aluminum and up to 7% iron and 7% nickel copper.org.

At high temperatures (above 1030°C), NABs are formed by a body-centered cubic (BCC) beta (β) phase researchgate.net.

The microstructure of NAB alloys is complex, consisting of a copper-rich α (alpha)-solid-solution phase, a martensitic β' (beta-prime) phase, and various intermetallic κ (kappa) phases researchgate.netdtic.milscielo.brnih.govmdpi.comresearchgate.net. The presence of both iron and nickel at nominally 5% leads to the formation of the beneficial κ phase instead of γ2 copper.org.

Thermodynamic Modeling and Computational Analysis of Phase Stability

Thermodynamic modeling and computational analysis play a vital role in predicting and understanding phase stability in complex this compound alloy systems. These methods allow for the calculation of phase diagrams and the prediction of phase transformations under various conditions, which can be challenging to determine experimentally for multi-component systems. By using computational tools, researchers can analyze the influence of alloying elements and thermal treatments on the equilibrium and non-equilibrium phases, optimizing alloy compositions for desired properties. This approach helps in designing new this compound alloys with enhanced performance characteristics.

Chemical Microconstituents and Phase Formation Mechanisms in this compound Alloys

The final microstructure and mechanical properties of this compound alloys are heavily influenced by their chemical microconstituents and the mechanisms by which these phases form during solidification and subsequent cooling giessereilexikon.comfishersci.nometaltek.com.

Alpha (α) Solid Solution Chemistry and Crystallography

The alpha (α) solid solution is a fundamental microconstituent in many this compound alloys, representing a solid solution of alloying elements (e.g., tin, aluminum) in a face-centered cubic (FCC) copper matrix totalmateria.comcopper.org.

Copper-Tin Bronzes: In tin bronzes, the α solid solution consists of tin atoms substituting directly into the copper lattice, straining the lattice and thereby strengthening the pure copper while retaining high ductility copper.org. Alpha this compound alloys with 4-5% tin are used for applications like coins, springs, turbines, and blades wikipedia.orgbernierinc.com. With up to 15.8% tin, these alloys can retain the alpha copper structure copper.orgazom.com. The α solution is the softest constituent in the copper-tin system totalmateria.com.

Aluminum Bronzes: In aluminum bronzes, the α solid solution is a homogeneous single phase formed when aluminum is soluble in copper up to about 8 weight percent pahwametaltech.co.inampcometal.com. This phase contributes to high ductility and excellent corrosion resistance pahwametaltech.co.inampcometal.com. The α phase in aluminum bronzes is a copper-rich solid solution researchgate.net.

Nickel-Aluminum Bronzes (NAB): In NAB alloys, the α phase is a copper-enriched solid solution with an FCC structure at room temperature researchgate.net. It forms from the melt during solidification and can also precipitate from the β phase during cooling researchgate.netresearchgate.netdergipark.org.tr. The α phase can exhibit dendritic or columnar structures researchgate.netnih.gov.

Intermetallic Compound Formation (e.g., Kappa Phases in NAB, Beta-Phase, Cu5Zn8)

Intermetallic compounds are chemical compounds composed of two or more metals, exhibiting distinct lattice structures and properties from their constituent metals giessereilexikon.com. They often contribute to increased hardness, strength, and chemical resistance giessereilexikon.com.

Kappa (κ) Phases in NAB: In Nickel-Aluminum this compound (NAB) alloys, various kappa (κ) phases are crucial intermetallic compounds that significantly influence mechanical properties and corrosion resistance researchgate.netdtic.milscielo.brnih.govmdpi.comresearchgate.netmytribos.org. These phases are typically enriched in iron or nickel researchgate.net. There are generally four types of κ phases, each with distinct morphologies and formation temperatures scielo.brnih.govdergipark.org.trmytribos.org:

κI: Often coarse and globular, forming at higher temperatures before the α phase precipitates researchgate.netscielo.brdergipark.org.trmytribos.org. It can appear as rosette-shaped particles scielo.brmdpi.com.

κII: Typically globular or rosette-shaped, often distributed at the boundaries of α phases, and can precipitate within the β phase scielo.brmdpi.comdergipark.org.tr.

κIII: Nickel-rich and based on NiAl, it can be lamellar or globular in shape, depending on solidification conditions, and is known for improving the alloy's proof strength researchgate.netscielo.brmytribos.org.

κIV: Fine, iron-rich precipitates (e.g., Fe3Al with a BCC structure) distributed throughout the α grains. These form within the α-matrix at around 850°C and align along specific crystallographic directions, improving the alloy's strength and hardness researchgate.netmdpi.commytribos.org.

The size, morphology, and distribution of these κ phases are sensitive to cooling rate and thermal history dtic.mil. Tempering martensite (B1171850) can result in a structure of alpha with kappa precipitates, leading to desirable high strength and hardness copper.org.

Beta (β) Phase: The beta (β) phase is a high-temperature phase found in several this compound systems, particularly in aluminum bronzes and NAB alloys pahwametaltech.co.inampcometal.comhghouston.comcopper.orgresearchgate.net.

In aluminum bronzes with aluminum content above approximately 8%, the β phase forms, contributing to higher strength and hardness pahwametaltech.co.inampcometal.comhghouston.com.

In NAB, the β phase is a body-centered cubic (BCC) phase that exists at high temperatures (above 1030°C) researchgate.net. Upon cooling, if the rate is not sufficiently slow, the β phase can transform into a martensitic β' (beta-prime) phase, which is harder than the alpha phase copper.orgresearchgate.nettms.org. The β' phase is known to improve the strength of NAB, but it can negatively affect corrosion resistance researchgate.nettms.org. The β phase can also decompose into α and κ phases below 940°C researchgate.net.

Cu5Zn8: While primarily associated with brass (copper-zinc alloys), the prompt specifically requests information on Cu5Zn8 in the context of this compound alloys. The Cu5Zn8 phase, also known as gamma brass, is an intermetallic compound typically found in the copper-zinc system uni-kiel.de. It has a complex crystal structure and is known for its hardness and brittleness. Although this compound is traditionally copper-tin or copper-aluminum, some historical "bronzes" were highly variable in composition and could include zinc wikipedia.orgbernierinc.com. Modern commercial this compound (90% copper and 10% zinc) and architectural this compound (57% copper, 3% lead, 40% zinc) are technically considered brass alloys due to zinc being the main alloying ingredient wikipedia.orgbernierinc.com. Therefore, while Cu5Zn8 is a significant intermetallic in copper alloys, its direct relevance to traditional tin or aluminum bronzes is limited, primarily appearing in alloys that are more accurately classified as brasses.

Eutectoid and Martensitic Phase Transformations and Their Chemical Drivers

In traditional this compound alloys, particularly copper-tin (Cu-Sn) systems, various phase transformations occur, significantly influencing their microstructure and properties. Two critical transformations are eutectoid and martensitic transformations, driven by specific chemical compositions and thermal histories.

The eutectoid transformation in Cu-Sn alloys typically involves the decomposition of a high-temperature phase into two new solid phases upon cooling. For instance, the γ phase, which possesses a DO3 ordered structure, undergoes a eutectoid transformation at approximately 793 K (519.85 °C). This transformation yields an α (copper-rich solid solution) and a δ (Cu41Sn11) phase mixture jst.go.jpnih.gov. The kinetics of this transformation are highly dependent on cooling rates and annealing temperatures. Slow cooling or isothermal annealing at temperatures between 793 K and 723 K (519.85 °C and 449.85 °C) can induce a pearlitic transformation, resulting in a lamellar microstructure of α+δ phases. Conversely, isothermal annealing at 723 K or lower temperatures promotes a bainitic transformation, leading to the formation of a γB (hexagonal close-packed, hcp) and δ phase mixture jst.go.jp. The precise tin content in the alloy is a primary chemical driver for these transformations, dictating the stability ranges of the various phases and the temperatures at which these transformations occur jst.go.jp.

Martensitic transformations in this compound systems involve a diffusionless, shear-like change in crystal structure, often resulting in metastable phases. In Cu-Sn alloys, high-temperature β and γ phases are known to be unquenchable, instead undergoing bulk transformations to lower-temperature phases or martensitic transformations upon rapid cooling nih.gov. A notable example is the formation of a metastable Cu13.7Sn phase, which can arise from the martensitic transformation of the peritectic Cu5Sn phase, particularly under high cooling rates such as water quenching nih.gov. Furthermore, the β phase in Cu-Sn alloys, typically characterized by a body-centered cubic (BCC) crystal structure, can transform into a martensitic structure when rapidly cooled, for instance, by immersion in liquid nitrogen researchgate.net. The tin concentration in the alloy plays a crucial role as a chemical driver, defining the composition and temperature ranges where the β phase is stable and susceptible to martensitic transformation researchgate.net. In nickel-aluminum bronzes (NAB), various microstructures can develop, including those containing martensite and eutectoid mixtures, with their formation being intricately linked to continuous cooling transformation (CCT) curves and the interplay of copper, aluminum, nickel, and iron concentrations copper.org.

Crystal Structures and Unit Cell Chemistry of Reduced Metal Oxide "this compound Compounds"

Beyond traditional alloys, the term "this compound" also refers to a fascinating class of non-stoichiometric reduced metal oxide compounds, generally represented by the formula AxMyOz. Here, 'A' typically denotes an electropositive element (such as an alkali, alkaline earth, or rare earth metal), 'M' is a transition metal (e.g., tungsten, vanadium, molybdenum), and 'x' is a fractional value, usually between 0 and 1 montclair.edutungsten-powder.com. These compounds exhibit metallic luster and diverse electrical properties, ranging from semiconducting to metallic and even superconducting, depending on their composition and crystal structure tungsten-powder.comwikipedia.orgprotrustech.com. The fundamental building blocks for many of these bronzes are distorted metal-oxygen octahedra (e.g., WO6, VO6, MoO6) that share corners or edges to form complex frameworks with interstitial sites for the 'A' cations montclair.eduprotrustech.comscispace.comresearchgate.netresearchgate.netiucr.org.

Tungsten Bronzes (MxWO3)

Tungsten bronzes (MxWO3) are prominent examples of reduced metal oxide bronzes, with their crystal structure heavily influenced by the 'x' value (alkali metal concentration) and the ionic radius of the 'M' cation montclair.edutungsten-powder.com.

Perovskite Tungsten this compound (PTB): When the alkali metal content ('x') is high, particularly approaching 1 (e.g., NaWO3 with x=1), these bronzes adopt a cubic perovskite crystal structure montclair.edutungsten-powder.comwikipedia.org. In this arrangement, WO6 octahedra share corners, forming a three-dimensional network, with the sodium ions occupying the interstitial voids at the cube corners montclair.eduwikipedia.org.

Tetragonal Tungsten this compound (TTB): This structural type is characterized by a network of corner-sharing BO6 octahedra (where B is typically Nb or W) that create distinct channels: four pentagonal, two square, and four trigonal, running along the c-axis acs.orgresearchgate.net. The general formula for TTBs is (A1)2(A2)4C4(B1)2(B2)8O30, where A1, A2, B1, and B2 sites are occupied by various atoms researchgate.net. For instance, in Ba4(LixNa1-x)2Nb10O30, a transition from orthorhombic to tetragonal symmetry is observed with varying lithium content acs.org.

Hexagonal Tungsten this compound (HTB): At lower alkali metal concentrations (e.g., x < 0.3 for NaxWO3) or with larger alkali metal ions (such as K, Rb, or Cs), tungsten bronzes can form a hexagonal crystal structure montclair.edutungsten-powder.comprotrustech.com. These structures typically belong to the P63/mcm space group, as observed in compounds like Cs0.33WO3, Rb0.33WO3, and K0.30WO3 protrustech.com. The unit cell dimensions and the distortion of the WO6 octahedra in HTBs are influenced by the size of the M+ cation protrustech.com.

Table 1: Representative Crystal Structures of Tungsten Bronzes

CompoundGeneral FormulaCrystal SystemSpace GroupUnit Cell Dimensions (Å)NotesReferences
NaWO3NaxWO3 (x=1)CubicPerovskite-Corner-sharing WO6 octahedra, Na+ in interstitial sites montclair.edutungsten-powder.comwikipedia.org
K0.30WO3KxWO3 (x=0.30)HexagonalP63/mcm-WO6 octahedra, K+ ions in hexagonal channels protrustech.com
Rb0.33WO3RbxWO3 (x=0.33)HexagonalP63/mcm-WO6 octahedra, Rb+ ions in hexagonal channels protrustech.com
Cs0.33WO3CsxWO3 (x=0.33)HexagonalP63/mcm-WO6 octahedra, Cs+ ions in hexagonal channels protrustech.com

Vanadium Bronzes (AxV2O5)

Vanadium bronzes are characterized by layered structures composed of distorted vanadium-oxygen polyhedra.

Ag1-xV2O5: A silver vanadium oxide this compound, Ag1-xV2O5 (with x approximately 0.32), crystallizes in a monoclinic system with the space group C2/m. Its unit cell dimensions are a = 11.742 Å, b = 3.667 Å, c = 8.738 Å, and β = 90.48°. The structure is built from layers of V2O5, which are themselves composed of strongly distorted VO5 trigonal bipyramids and VO6 octahedra sharing edges and corners. Silver ions are intercalated between these layers, exhibiting an approximately fivefold coordination with oxygen scispace.com.

Melanovanadite (CaV4O10·5H2O): This natural vanadium this compound has a triclinic crystal structure (space group P1). Its unit cell parameters are a = 6.360 Å, b = 18.090 Å, c = 6.276 Å, α = 110.18°, β = 101.62°, and γ = 82.86°. The structure is layered, with vanadate (B1173111) sheets formed by corner-shared tetrahedral VO4 and double square-pyramidal V2O8 groups usgs.govarizona.edugeoscienceworld.org.

Cu2.33-xV4O11: This copper vanadium oxide this compound crystallizes in the monoclinic system with the space group Cm. Its unit cell parameters are a = 15.309 Å, b = 3.610 Å, c = 7.335 Å, and β = 101.84°, with Z=4 unit formula. The structure features copper ions situated between [V4O11]n layers, which are constructed from VO6 octahedra researchgate.net.

Table 2: Representative Crystal Structures of Vanadium Bronzes

CompoundCrystal SystemSpace GroupUnit Cell Dimensions (Å, °)NotesReferences
Ag1-xV2O5MonoclinicC2/ma=11.742, b=3.667, c=8.738, β=90.48Layers of distorted VO6 octahedra, Ag+ in interstitial sites scispace.com
Melanovanadite (CaV4O10·5H2O)TriclinicP1a=6.360, b=18.090, c=6.276, α=110.18, β=101.62, γ=82.86Layered structure of VO4 tetrahedra and V2O8 square pyramids usgs.govarizona.edugeoscienceworld.org
Cu2.33-xV4O11MonoclinicCma=15.309, b=3.610, c=7.335, β=101.84Copper ions between [V4O11]n layers of VO6 octahedra researchgate.net

Molybdenum Bronzes (AxMoO3)

Molybdenum bronzes also exhibit diverse crystal structures, often characterized by networks of MoO6 octahedra.

Na0.9Mo6O17: This sodium molybdenum this compound has a monoclinic structure, with possible space groups C2/m, C2, or Cm. Its unit cell dimensions are a = 9.57 Å, b = 5.50 Å, c = 12.95 Å, and β = 90°. It is described as a trigonally distorted perovskite structure, where sodium ions are ordered within a fraction of the voids created by the MoO6 octahedra iucr.org.

K0.9Mo6O17: This purple potassium molybdenum this compound forms a hexagonal structure. Its idealized structure comprises infinite layers of corner-sharing molybdenum-oxygen polyhedra, stacked along the c-axis and held together by K+ ions in a KO12 icosahedral environment of oxygens researchgate.net.

K0.3MoO3: Known as the blue potassium molybdenum this compound, it crystallizes in the monoclinic system with the space group C2/m. Its unit cell dimensions are a = 18.249 Å, b = 7.560 Å, c = 9.855 Å, and β = 117° 32'. The structure is a layer type, built from subunits of ten distorted MoO6 octahedra that share edges and corners, with potassium ions occupying interlayer sites researchgate.netiucr.org.

Li0.33MoO3: Due to the relatively small size of the Li+ ion, lithium molybdenum bronzes often form three-dimensional (3D) interconnected network structures, in contrast to the layered structures seen in some other alkali metal bronzes. Li0.33MoO3 can be viewed as being derived from an ReO3-type shear structure, featuring V2O5-like layers in the ac plane with LiO6 octahedra integrated into zigzag chains researchgate.net.

Table 3: Representative Crystal Structures of Molybdenum Bronzes

CompoundCrystal SystemSpace GroupUnit Cell Dimensions (Å, °)NotesReferences
Na0.9Mo6O17MonoclinicC2/m, C2, Cma=9.57, b=5.50, c=12.95, β=90Trigonally distorted perovskite structure iucr.org
K0.9Mo6O17Hexagonal--Layers of corner-sharing Mo-O polyhedra, K+ in KO12 icosahedral environment researchgate.net
K0.3MoO3MonoclinicC2/ma=18.249, b=7.560, c=9.855, β=117.53Layer structure of distorted MoO6 octahedra, K+ in interlayer sites researchgate.netiucr.org
Li0.33MoO3---3D interconnected network, derived from ReO3-type shear structure researchgate.net

Synthetic Methodologies and Chemical Process Engineering for Bronze Materials

Archaeometallurgical Synthesis Processes and Early Chemical Technologies

Ancient bronze production was a complex endeavor that evolved over millennia, relying on empirical knowledge of chemical reactions and material properties.

The earliest forms of this compound were often arsenic this compound, created from naturally occurring arsenical copper ores or by intentionally mixing copper with arsenic wikipedia.org. The transition to tin this compound, a more durable and corrosion-resistant alloy, marked a significant technological advancement around 3300 BCE scirp.org.

Copper smelting, one of the oldest metalworking techniques, involves extracting pure copper from its ore through melting and chemical reactions studysmarter.co.uk. Copper ores, which can be oxides (e.g., cuprite (B1143424), melaconite), carbonates (e.g., malachite, azurite), or sulfides (e.g., chalcocite, covellite), were heated with charcoal as a fuel and reducing agent scirp.orgstudysmarter.co.uknps.gov. The carbon in charcoal reacts with oxygen to form carbon monoxide, which then reduces copper oxides to metallic copper. For sulfide (B99878) ores, an initial roasting step was often necessary to remove sulfur as sulfur dioxide before smelting studysmarter.co.ukbritannica.com.

Tin was typically obtained from cassiterite (SnO₂), an oxide ore penn.museumbritannica.com. The smelting of tin from cassiterite with charcoal is relatively simple due to tin's low melting point (232 °C) penn.museum. Once smelted, metallic tin could be added to molten copper to produce this compound. Alternatively, copper ores and cassiterite ores could be co-smelted, meaning they were mixed before heating and reduced together penn.museumunifi.itresearchgate.net. This co-smelting method, while potentially producing alloys with variable tin percentages, was a viable ancient practice penn.museum. The chemical reactions involved in co-smelting copper and tin ores would have led to the reduction of both copper and tin oxides to their metallic forms, which then alloyed in the molten state.

The introduction of alloying elements like tin, and sometimes lead, significantly lowered the melting point of copper (from 1083 °C for pure copper to about 1020 °C for 10% tin this compound), making the alloy more fusible and easier to cast penn.museumbritannica.comresearchgate.netfiveable.me. Tin also increased the hardness and strength of the resulting metal penn.museumbritannica.com.

Ancient metallurgists developed empirical methods to control the chemical aspects of casting. The addition of lead, for instance, was a deliberate practice to improve the fluidity of the molten alloy and lower its melting point, facilitating the casting of complex shapes and fine details researchgate.netmdpi.commdpi.comresearchgate.netgetty.edu. Studies on ancient Chinese bronzes indicate that a lead content of around 13% provided the greatest fluidity getty.edu. Lead, being largely immiscible with copper, tends to distribute as particles within the this compound matrix, which can also contribute to its chemical stability during corrosion mdpi.commdpi.com.

Controlling impurities was also an inherent aspect of ancient casting. Impurities like sulfur and iron, present in natural ores, could form inclusions such as copper sulfide (Cu₂S) within the this compound if not adequately removed during smelting mdpi.comresearchgate.net. The presence and distribution of these inclusions and other microstructural defects, such as porosity, reflect the limitations of ancient metallurgical processes in casting control and impurity separation mdpi.com. Ancient artisans also likely used mold dressings, such as carbon, to improve metal flow and reduce surface tension against the mold surface getty.edu.

Archaeometallurgical analysis of ancient slags and raw materials provides critical insights into the chemical processes and sources used in antiquity minersoc.org. Slags, the glassy waste products of smelting, contain chemical signatures that reflect the composition of the original ores and the conditions of the smelting process minersoc.orgmdpi.com. For instance, copper slags are typically assemblages of oxide crystals (e.g., iron, manganese), olivine (B12688019) (e.g., fayalite, Fe₂SiO₄), and pyroxenes, embedded in a polymetallic matrix minersoc.org. Cu-based inclusions, often oxidized to copper oxides, carbonates, or chlorides, are frequently present within these slags minersoc.org.

Trace elements in both the metal artifacts and the associated slags can indicate the geological origin of the ores and the specific metallurgical technologies employed scirp.orgmdpi.comeuropa.euplos.orguni-heidelberg.defrontiersin.org. For example, the presence and ratios of trace elements like arsenic, antimony, nickel, and silver can reveal trade networks and the recycling of metals mdpi.comeuropa.eu. The purity levels of copper and tin extracted from ancient ores were unpredictable, and the associated minerals invariably extracted during smelting resulted in unique chemical signatures for the smelted metals and, consequently, for the final this compound alloy scirp.orgmdpi.com.

Analysis of ancient this compound artifacts often reveals varying compositions, reflecting the distinct copper ores and minerals used based on their geological origin scirp.org. For example, studies of this compound Age copper artifacts from the Iranian Plateau show a transition from significant amounts of arsenic in Chalcolithic copper objects to tin as the main alloying component in later this compound and Iron Age bronzes, with arsenic present only as a minor or trace element unifi.it.

Modern Metallurgical Synthesis and Fabrication of this compound Alloys

Modern this compound production employs advanced chemical and process control techniques to ensure consistent quality and desired properties.

Modern this compound alloys typically consist of about 88% copper and 12% tin, though compositions vary widely depending on the desired properties and applications, with other elements like phosphorus, aluminum, manganese, silicon, nickel, lead, and iron being common additions wikipedia.orgpressbooks.pubmachinemfg.comres-bellica.com. Chemical control during melting is paramount to achieve a homogeneous alloy with precise elemental composition.

The primary component, copper, usually constitutes 80% to over 95% of the alloy machinemfg.com. Tin is introduced to enhance hardness, strength, corrosion resistance, and castability machinemfg.com. Other elements are added for specific purposes: aluminum for high tensile strength, yield strength, and abrasion resistance, especially in marine applications metaltek.com; lead for improved machinability and lubricity in bearing bronzes machinemfg.com; phosphorus for increased wear resistance machinemfg.com; and silicon for durability machinemfg.com.

Modern foundries use controlled environments and precise measurement techniques to introduce alloying elements. This ensures that the molten metal achieves the desired chemical composition and homogeneity, minimizing segregation of elements that can affect the final properties res-bellica.com.

Molten copper and copper-containing alloys like this compound are highly reactive to oxygen, leading to significant oxidation of the melt surface google.com. Oxidation results in the formation of oxide slag and can lead to metal loss and defects in the final casting google.comsuperiorgraphite.comgiessereilexikon.com. To prevent this, modern metallurgical processes employ several chemical control strategies:

Melt Covers : Carbonaceous materials, such as dry charcoal, powdered graphite (B72142), or flake graphite, are commonly used as protective melt covers google.comsuperiorgraphite.comgiessereilexikon.com. These materials form a reducing layer over the molten metal, preventing oxygen from the furnace atmosphere from reacting with the melt google.comsuperiorgraphite.comgiessereilexikon.com. Charcoal, for instance, combusts at melt temperatures to form carbon monoxide (CO), which has a reducing effect giessereilexikon.com. High-purity carbon materials are preferred to minimize contamination superiorgraphite.com.

Controlled Atmospheres : Furnaces can be operated with a low oxidizing flame or under inert gas atmospheres (e.g., nitrogen, argon) to minimize the presence of oxygen and hydrogen giessereilexikon.commachinemfg.comcryospain.com.

Degassing : Hydrogen absorption is another critical issue, as dissolved hydrogen in the molten metal can lead to gas porosity (bubbles) upon solidification, weakening the casting machinemfg.comtwi-global.com. Hydrogen can enter the metal during melting or casting processes, especially at higher temperatures twi-global.comdavis-scientific.co.uk. Modern techniques to prevent hydrogen absorption and remove dissolved gases include:

Rotary Degassing : Inert gases like nitrogen are bubbled through the molten metal using a rotary impeller, effectively removing dissolved hydrogen machinemfg.com.

Fluxes and Deoxidizers : Specific fluxes and deoxidizers, such as phosphor copper, are added to the melt core.ac.uk. Phosphorus in phosphor copper reduces metallic oxides and helps to degas the melt, often increasing the fluidity of the metal core.ac.uk.

Careful Material Handling : Ensuring that raw materials and furnace environments are dry helps prevent the introduction of moisture, a source of hydrogen giessereilexikon.com.

By meticulously controlling the chemical environment during melting and alloying, modern this compound production achieves high-quality, defect-free materials with consistent and predictable properties.

Solidification Chemistry and Cooling Rate Effects on Microstructure

The solidification process significantly influences the microstructure and mechanical properties of this compound alloys. The cooling rate during solidification is a critical thermal variable that dictates the size and distribution of microstructural constituents, including grain size, dendrite arm spacing (DAS), and the morphology and fraction of various phases and intermetallic compounds. researchgate.netmdpi.commaterialsciencejournal.org

Higher cooling rates generally lead to a finer microstructure with improved mechanical properties. For instance, in C92900 leaded tin this compound, an increased cooling rate during ingot solidification results in significant grain refinement and alterations in the amount, size, and morphology of phases. Specifically, the size of lead particles decreases, and their circularity increases. researchgate.netmisis.ru The tin content in the alloy can also significantly affect the fraction of intermetallic phases, such as the γ-(Cu,Ni)3Sn phase. researchgate.netmisis.ru While rapid cooling may not significantly impact thermal conductivity, it can notably increase hardness, yield strength, and ultimate tensile strength. researchgate.netmisis.ru However, wear rates in C92900 this compound have been observed to increase with higher cooling rates. researchgate.netmisis.ru

In silicon aluminum this compound alloys (e.g., CuAl6Si2), higher cooling rates during solidification result in a finer microstructure and enhanced mechanical properties. mdpi.com Conversely, lower cooling rates can lead to an increased volume fraction of the α phase and possible intermetallics, which may be associated with a decrease in hardness. mdpi.com For manganese this compound alloys (e.g., Cu-24Zn-6Al-4Mn-3Fe), an increase in hardness and microhardness has been correlated with a decrease in cooling rate, potentially due to an increase in the size and fraction of the κ phase. mdpi.com

The solidification rate, determined by the temperature gradient between the molten metal and the mold, directly impacts solidification time. A higher cooling rate leads to rapid solidification and shorter solidification times, resulting in finer secondary dendrite arm spacing (SDAS). materialsciencejournal.orgresearchgate.net

Table 1: Effects of Cooling Rate on this compound Alloy Microstructure and Properties

This compound Alloy TypeCooling Rate EffectMicrostructural ChangesProperty ChangesCitations
C92900 Leaded Tin this compoundIncreasedSignificant grain refinement; decreased lead particle size, increased circularity; altered phase morphology. Effect on γ-(Cu,Ni)3Sn intermetallic fraction based on Sn content.Increased hardness (e.g., +30 HB), yield strength, ultimate tensile strength. No significant effect on thermal conductivity. Increased wear rate. researchgate.netmisis.ru
Silicon Aluminum this compound (CuAl6Si2)HigherFiner microstructure; β phase dominates at high rates, α phase nucleates at lower rates.Improved mechanical properties; increased Brinell hardness (e.g., 143 HB at highest rate vs. 126 HB at lowest). mdpi.com
Manganese this compound (Cu-24Zn-6Al-4Mn-3Fe)DecreasedIncreased size and fraction of κ phase.Increased hardness and microhardness. mdpi.com
80%Cu-20%Sn this compound AlloyIncreasedFiner secondary dendrite arm spacing (SDAS).(Not explicitly detailed for this specific alloy in the provided text, but generally improved mechanical properties with finer microstructure). materialsciencejournal.orgresearchgate.net
Cu-10Al-2Fe Aluminum this compoundHigh/LowNucleation and growth of needle-shaped α grains.(Not explicitly detailed in the provided text). tandfonline.com
Cu-10Al-2Fe Aluminum this compoundMedianMassive transformation to spherical α grains.(Not explicitly detailed in the provided text). tandfonline.com

Directed Synthesis of Reduced Metal Oxide "this compound Compounds"

Reduced metal oxide "this compound compounds" are crystalline solids at room temperature and have been a subject of study since their initial synthesis in 1824. montclair.edumontclair.edu These materials are often non-stoichiometric, represented by the general formula AxMyOz, where 'x' is typically between 0 and 1. montclair.edumontclair.edu The specific crystal structures and physical properties, such as color (ranging from purple to yellow) and electrical conductivity (from metallic to semiconducting), are influenced by the radius of the electropositive element (A) and the electronic configuration of the transition metal (M). montclair.edumontclair.edu

Ceramic Synthesis Techniques for Complex Oxides

The synthesis of complex oxides, including this compound compounds, often employs ceramic techniques that require precise control over particle size and stoichiometry to achieve high purity. researchgate.netmdpi.com Conventional ceramic methods typically involve solid-phase reactions at relatively high temperatures. In these processes, metal oxide precursors or the thermal decomposition of carbonates, nitrates, oxalates, and sulfates are used to obtain well-crystallized oxide materials in nanoparticle form. cambridgescholars.com

Liquid-phase precipitation methods, such as co-precipitation and sol-gel techniques, are also widely utilized for synthesizing complex oxides. researchgate.netmdpi.comcambridgescholars.comcapes.gov.brgoogle.com These methods offer the advantage of achieving good homogeneity through mixing at the molecular level. capes.gov.br The selection of appropriate precursors (e.g., metal nitrates, chlorides, acetates, oxalates) and solvents is crucial for obtaining high-purity nanoparticles. researchgate.netmdpi.com The role of hydration in precursors and their melting temperatures and solubility in different solvents are important considerations in these synthesis routes. researchgate.netmdpi.com

Electrolytic Growth Methods for this compound Compounds

Electrolytic growth is an experimental method used for the synthesis of various this compound phases. montclair.edumontclair.edu This technique involves the electrochemical deposition of the desired compounds from a solution. While specific details on the direct electrolytic growth of "this compound compounds" (reduced metal oxides) were not extensively detailed in the provided search results, the method is recognized for its utility in exploring and producing new phases, as demonstrated in studies focusing on complex molybdate (B1676688) phases. montclair.edumontclair.edu

Hydrothermal Synthesis Routes for Metal Oxide Nanocrystals (e.g., TiO2-Bronze)

Hydrothermal synthesis is a prominent route for producing metal oxide nanocrystals, including the metastable titanium dioxide this compound phase (TiO2-B). researchgate.netcore.ac.ukacs.orgchemrxiv.orgacs.org TiO2-B nanocrystals have garnered significant interest due to their potential applications as photocatalysts and anode materials in lithium-ion batteries. researchgate.netcore.ac.ukacs.orgchemrxiv.org

The hydrothermal process for TiO2-B typically involves treating an aqueous solution of a titanium complex, such as a titanium glycolic acid complex, in a pressure bomb at elevated temperatures. researchgate.netcore.ac.uk Reaction temperature is a primary factor determining the size of the resulting nanocrystals, with sizes ranging from 3–8 nm observed within a temperature range of 130–180 °C. researchgate.netcore.ac.ukacs.orgchemrxiv.org Short reaction times are often desired to prevent irreversible aggregation of the nanocrystals. researchgate.netcore.ac.uk Microwave heating can be particularly beneficial in this regard due to its fast heating and cooling rates, which help in avoiding extensive agglomeration. researchgate.netcore.ac.uk

Studies have shown that TiO2(B) nanoparticles can be synthesized from anatase TiO2 precursors through a hydrothermal process, followed by calcination. acs.org The hydrothermal temperature and reaction time significantly influence phase formation and physical morphologies during fabrication. acs.org For instance, the TiO2(B) phase can appear after hydrothermal treatment for more than 12 hours at 180 °C. acs.org

Table 2: Hydrothermal Synthesis Parameters for TiO2-Bronze Nanocrystals

ParameterRange/ConditionObserved EffectCitations
Reaction Temperature130–180 °CPrimarily determines nanocrystal size (3–8 nm). researchgate.netcore.ac.ukacs.orgchemrxiv.org
Reaction TimeShort times desired (e.g., 30 min at 160 °C)Avoids irreversible aggregation. TiO2(B) phase appears after >12 hours at 180 °C. researchgate.netcore.ac.ukacs.org
Heating/Cooling MethodMicrowave heatingEssential for fast heating/cooling rates to prevent aggregation. researchgate.netcore.ac.uk
PrecursorTitanium glycolic acid complex, Anatase TiO2Enables synthesis of TiO2-B nanocrystals. researchgate.netcore.ac.ukacs.org

Chemical Reactivity and Degradation Mechanisms in Bronze Corrosion Science

Electrochemical Corrosion Processes of Bronze Alloys

The corrosion of this compound alloys is an electrochemical phenomenon characterized by distinct anodic and cathodic half-reactions that occur simultaneously on the metal surface sctunisie.org. The rate and nature of these reactions are significantly influenced by the surrounding environment.

In this compound, copper is typically the more reactive component and undergoes preferential oxidation nih.govresearchgate.net. The anodic half-reaction involves the oxidation of metallic copper (Cu) to cuprous ions (Cu+) or cupric ions (Cu2+): Cu → Cu+ + e- Cu → Cu2+ + 2e-

The cathodic half-reaction, which consumes electrons, primarily involves the reduction of dissolved oxygen (O2) in the presence of water: O2 + 2H2O + 4e- → 4OH-

In environments containing chloride ions, the initial formation of cuprous chloride (CuCl), known as nantokite, is a critical step, often resulting from the dissolution of cuprous oxide (Cu2O) nih.govmdpi.com. The interaction of nantokite with oxygen and moisture can initiate a cyclical corrosion process, leading to the formation of basic copper chlorides like atacamite, a phenomenon often referred to as "this compound disease" mdpi.comculturalheritage.orgmdpi.com.

The presence and concentration of various chemical species in the environment significantly impact this compound corrosion:

Chloride Ions (Cl-) : Chloride ions are highly aggressive towards copper-based alloys due to their ability to increase the solubility of the patina layer and enhance the conductivity of the metallic matrix nih.govresearchgate.net. They readily penetrate defects and grain boundaries within the alloy, promoting the formation of cuprous oxide and copper chlorides nih.gov. Studies show that an increase in chloride ion concentration directly correlates with an accelerated corrosion rate and enhanced dissolution of copper from the alloy nih.govsctunisie.orgmdpi.com. The formation of nantokite (CuCl) is a key step in the autocatalytic "this compound disease" process, which is particularly active in chloride-rich environments mdpi.comculturalheritage.orgmdpi.comresearchgate.net.

Dissolved Oxygen (O2) : Oxygen is a primary reactant in the cathodic process and its availability directly influences the corrosion rate mdpi.com. High oxygen concentrations can lead to the preferential corrosion of copper-rich phases in this compound nih.gov. Oxygen, in conjunction with moisture, is essential for the cyclical reactions observed in this compound disease culturalheritage.org.

Carbonates (CO3^2-) : In environments containing carbonates or dissolved carbon dioxide, copper oxides can react to form stable basic copper carbonates, such as malachite (Cu2(CO3)(OH)2) and azurite (B1638891) (Cu3(CO3)2(OH)2) mdpi.comwikipedia.orglaiesken.net. These compounds can sometimes form a relatively protective layer on the this compound surface mdpi.com.

Sulfates (SO4^2-) : While less extensively detailed for this compound specifically in the provided context, sulfates can be present in urban or burial environments and contribute to the composition of corrosion layers researchgate.netwikipedia.org. High concentrations of sulfate (B86663) ions have been shown to accelerate the dissolution of copper alloys tandfonline.com. Copper sulfides can also form as corrosion products mdpi.com.

Formation and Chemical Evolution of Patinas and Corrosion Layers

This compound artifacts, especially those subjected to long-term environmental exposure, develop distinctive surface layers known as patinas d-nb.info. These patinas are complex, heterogeneous, and often exhibit a multi-layered structure, with their chemical and structural nature being dependent on the alloy composition, microstructure, and the specific corrosive environment researchgate.netmdpi.comtandfonline.comresearchgate.netnih.gov.

The chemical identification and crystallographic characteristics of common this compound corrosion products are detailed below:

Cuprite (B1143424) (Cu2O) : A ubiquitous and primary corrosion product, cuprite forms a dark red inner layer directly on the metal core mdpi.comlaiesken.nettandfonline.comnih.gov. It can exist in both amorphous and crystalline forms d-nb.info.

Tenorite (CuO) : This black copper(II) oxide can form from the oxidation of cuprite in an oxidizing environment mdpi.comlaiesken.net.

Nantokite (CuCl) : Cuprous chloride (nantokite) is a highly dangerous and unstable precursor to "this compound disease" mdpi.comculturalheritage.orgmdpi.comresearchgate.netlaiesken.net. It typically forms beneath the outermost cuprite layer and is only stable under dry, acidic conditions in the absence of oxygen mdpi.commdpi.com.

Malachite (Cu2(CO3)(OH)2) : A green basic copper carbonate, malachite is commonly found in patinas, particularly in environments rich in carbonates or carbon dioxide mdpi.comwikipedia.orglaiesken.nettandfonline.commdpi.comimeko.orgresearchgate.net. It crystallizes in the monoclinic system nih.gov.

Azurite (Cu3(CO3)2(OH)2) : This blue basic copper carbonate often coexists with malachite in this compound patinas wikipedia.orglaiesken.netmdpi.comimeko.orgresearchgate.net.

Atacamite (Cu2Cl(OH)3) : A green copper trihydroxychloride, atacamite is one of three common isomers, along with paratacamite and botallackite culturalheritage.orgmdpi.comlaiesken.netwikipedia.orgpku.edu.cnatamanchemicals.com. It crystallizes in the orthorhombic system culturalheritage.orgwikipedia.org and is a characteristic product of "this compound disease" mdpi.comculturalheritage.orgmdpi.com.

Paratacamite (Cu2Cl(OH)3) : An isomer of atacamite, paratacamite is also a green copper trihydroxychloride, but it exhibits a rhombohedral crystal structure mdpi.comculturalheritage.orglaiesken.netwikipedia.org. It is frequently found alongside atacamite culturalheritage.org.

Botallackite (Cu2Cl(OH)3) : The least stable of the three Cu2Cl(OH)3 isomers, botallackite is monoclinic and rarely identified as a corrosion product on archaeological objects culturalheritage.orgwikipedia.org.

Lead Carbonates : While lead (Pb) typically demonstrates strong corrosion resistance in this compound alloys, lead oxides and carbonates, such as cerussite (PbCO3) and hydrocerussite (Pb3(CO3)2(OH)2), can form as corrosion products mdpi.com.

Tin Oxides : Tin in this compound alloys tends to form stable oxides like cassiterite (SnO2), which can create a dense, protective film that impedes further corrosion mdpi.comlaiesken.netd-nb.infotandfonline.comresearchgate.netimeko.orgwikipedia.org. Cassiterite has a tetragonal (rutile) crystal structure wikipedia.org. Tin enrichment in the corrosion layers is a common observation researchgate.netresearchgate.net. Hydrated forms of tin(IV) oxides, such as SnO2·2H2O and Sn(OH)4, have also been identified researchgate.netimeko.org.

Corrosion layers on this compound artifacts are characterized by distinct stratigraphic sequences and variations in their chemical composition and crystalline phases researchgate.netmdpi.commdpi.comnih.gov. Advanced analytical techniques such as Scanning Electron Microscopy-Energy Dispersive Spectrometry (SEM-EDS), Optical Microscopy (OM), X-ray Diffraction (XRD), and Raman spectroscopy are routinely employed for micro-stratigraphic investigations researchgate.netmdpi.commdpi.commdpi.comtandfonline.comnih.govmdpi.compku.edu.cnresearchgate.net.

A common stratigraphic profile observed includes an inner layer of cuprite (Cu2O) directly adjacent to the metallic core, overlaid by external layers composed of copper(II) minerals such as malachite, azurite, or various copper hydroxychlorides researchgate.netlaiesken.netmdpi.comnih.gov. Significant tin enrichment is frequently detected in the internal corrosion layers, with tin oxides (e.g., SnO2) forming at the interface with the metal or within the cuprite layer researchgate.netd-nb.infotandfonline.comresearchgate.netnih.gov. This layered formation is often attributed to the selective dissolution of copper and the internal oxidation of tin within the alloy researchgate.netmdpi.com. Elemental analysis across these layers reveals variable concentrations of copper, tin, chlorine, and oxygen, with chlorine and oxygen typically present throughout most layers mdpi.com. Such detailed stratigraphic studies are vital for elucidating the mechanisms of corrosion and for assessing the conservation status of archaeological this compound artifacts mdpi.commdpi.com.

This compound Disease: Chemical Mechanisms and Progression

This compound disease is a severe, self-progressing form of corrosion that afflicts this compound, especially historical artifacts. It is characterized by the appearance of a powdery green substance or a waxy film on the metal's surface uni.edubrown.edu. Unlike a stable patina, this compound disease is highly destructive and can lead to the complete deterioration of an object if left untreated brown.edu. This degradation is not caused by biological agents, as the name might suggest, but rather by a complex series of chemical reactions involving the copper chlorides within the alloy and environmental moisture brown.edu. The progression of this compound disease is cyclic, leading to pitting of the surface and severe impairment of the artifact's properties mdpi.com.

Formation and Hydrolysis of Cuprous Chloride (Nantokite) as a Key Initiator

The initiation of this compound disease is critically linked to the formation of cuprous chloride (CuCl), commonly known as nantokite. This process begins when copper, a primary constituent of this compound, reacts with chloride ions in the presence of high relative humidity, forming an inner layer of nantokite at the metal's surface mdpi.comuniroma1.itresearchgate.net. Nantokite acts as the principal initiator of this compound disease due to its inherent reactivity researchgate.netculturalheritage.org.

Once formed, nantokite undergoes hydrolysis, a crucial step in the degradation pathway. This reaction involves the interaction of cuprous chloride with water, leading to the formation of porous cuprite (Cu₂O) and hydrochloric acid (HCl) mdpi.comresearchgate.net. The chemical reaction can be represented as:

2CuCl (nantokite) + H₂O → Cu₂O (cuprite) + 2HCl researchgate.net

Subsequently, the reaction of nantokite with water and oxygen leads to the formation of green, powdery copper trihydroxychlorides, such as atacamite, botallackite, clinoatacamite, and paratacamite mdpi.comuniroma1.it. This conversion results in a significant increase in volume, which induces mechanical stress on the this compound surface, leading to cracking or fragmentation and allowing further penetration of chlorides into the metal mdpi.comuniroma1.it.

Self-Sustaining Chemical Degradation Cycles

A defining characteristic of this compound disease is its self-sustaining nature. The hydrochloric acid generated during the hydrolysis of nantokite plays a pivotal role in perpetuating the corrosion cycle. This acid aggressively reacts with the underlying metallic copper in the this compound, leading to the formation of fresh cuprous chloride (nantokite) mdpi.comresearchgate.net. This newly formed nantokite then re-enters the hydrolysis cycle, producing more hydrochloric acid and thus creating a continuous, autocatalytic loop of degradation mdpi.comresearchgate.net. This cyclic process is highly destructive and, if left unchecked, can lead to the irreversible disruption and eventual destruction of the this compound object researchgate.netacs.org.

Pitting Corrosion Phenomena and Chemical Localization

This compound disease often manifests as pitting corrosion, a localized form of attack that creates small, deep holes or cavities on the metal surface mdpi.comlinde-amt.com. This phenomenon is electrochemical, where the bottom of the pit acts as an anodic site (area of oxidation), while the surrounding metal surface functions as a cathodic site (area of reduction) linde-amt.comskb.se.

Chloride ions are critical initiators of pitting corrosion, as they facilitate the localized breakdown of the passive oxide film that typically protects the this compound surface linde-amt.com. Within these pits, metal ions accumulate and undergo hydrolysis, leading to the creation of an increasingly acidic microenvironment. This acidity further accelerates the corrosion process within the pit linde-amt.com.

In this compound alloys, the presence of tin can also contribute to pitting corrosion. Tin can react with chloride ions to form tin(II) chloride (SnCl₂), which can further combine with chloride ions to form the complex tetrachlorostannate(II) ion (SnCl₄²⁻) mdpi.com. This process can lead to widespread corrosion, particularly in areas where tin is unevenly distributed within the microstructure mdpi.com. Furthermore, the localized enrichment of chloride ions at the pitting sites intensifies the electrochemical corrosion of copper, exacerbating the damage mdpi.com.

Intergranular Corrosion: Chemical Aspects of Grain Boundary Degradation

Intergranular corrosion is another significant degradation mechanism in this compound, characterized by localized attack that occurs along the grain boundaries of the metal, leaving the bulk of the grains largely unaffected australwright.com.auampp.orgtaylorandfrancis.com. The susceptibility of this compound to intergranular corrosion is primarily due to chemical segregation effects or the precipitation of specific phases at these grain boundaries ampp.orgtaylorandfrancis.com.

The grain boundaries, being regions of higher energy and often containing impurities or secondary phases, can become chemically distinct from the main body of the grains taylorandfrancis.com. This can lead to zones of reduced corrosion resistance in the immediate vicinity of the boundaries ampp.org. Corrosion then preferentially attacks these grain-boundary phases or the adjacent depleted zones, rendering them anodic relative to the surrounding matrix ampp.orgtaylorandfrancis.com.

In this compound, chloride ions can infiltrate along existing gaps and defects in the material, subsequently corroding along these high-energy interfaces mdpi.com. The presence of different single-phase alloys within this compound, such as α, β, and δ phases, can also contribute to intergranular corrosion due to inherent potential differences between them, driving electrochemical corrosion along these interfaces mdpi.com. In severe cases, the progressive deterioration of grain boundaries can lead to the complete dislodgement of individual grains, severely compromising the mechanical properties and structural integrity of the this compound ampp.orgtaylorandfrancis.com.

Advanced Chemical Modification and Surface Chemistry of Bronze Materials

Surface Reaction Mechanisms and Interfacial Chemistry on Bronze

This compound surfaces are highly reactive, undergoing various chemical processes when exposed to different environments. These reactions primarily involve the formation of oxide layers and other corrosion products.

Chemical Adsorption and Desorption Processes at this compound Interfaces

Chemical adsorption and desorption are fundamental processes at this compound interfaces, influencing its stability and reactivity. The interaction of this compound with its environment often leads to the formation of a patina, a protective layer that forms on the surface of the metal over time sequoia-brass-copper.comart-bronze-sculptures.com. This patina is a result of chemical reactions between the this compound and atmospheric components, including oxygen, water, and carbon dioxide dynamicfenestration.com.

For instance, unprotected areas of raw this compound will oxidize, combining with oxygen in the air to form a thin film of copper oxide on the surface, which typically appears as a flat, dark brown layer gsa.govaccurateweatherstrip.com. This oxidation is a form of corrosion, but the resulting oxide film is less reactive than raw this compound and acts as a stable, protective barrier, significantly reducing further oxidation accurateweatherstrip.com.

In the context of corrosion inhibitors, their mechanism of action on this compound surfaces often involves adsorption and coordination with the metal surface. This leads to the formation of a polymer film that tightly binds to copper ions, encapsulating exposed copper ions and preventing the spread of "this compound disease" to the inner metal mdpi.com. This film also effectively blocks harmful substances like O₂, H₂O, CO₂, and SO₂ from further corroding the this compound mdpi.com.

Research into other functional nanoparticles, such as cesium-doped tungsten this compound (Cs₀.₃₃WO₃) nanocrystals, has explored desorption mechanisms. Studies using accelerated molecular dynamics calculations have traced cesium atoms detaching from these nanoparticles in the presence of water, leading to a better understanding of bleaching phenomena and potential countermeasures like steric hindrance effects from anion substitutions aip.org.

Surface Chemistry of Copper Oxides in Catalytic Applications

Copper oxides play a significant role in the surface chemistry of this compound, particularly in the context of corrosion and, by extension, potential catalytic applications. The formation of copper oxides, such as CuO and Cu₂O, is a primary step in the patination and corrosion of this compound dynamicfenestration.commdpi.com. These oxides can form a dense film on the matrix's surface, acting as a shield against further corrosion mdpi.com.

The surface chemistry of copper oxides is also relevant in catalytic applications. While the provided search results primarily discuss copper oxides in the context of this compound corrosion and protection, the broader field of catalysis extensively utilizes copper oxides due to their redox properties and ability to activate various chemical reactions. For example, hydrogen this compound materials (HₓWO₃) have been demonstrated as efficient catalysts in the hydrogenation of ethylene (B1197577) or acrolein, with the spillover process initiating from dissociative adsorption of H₂ onto transition metal particles, followed by migration of atomic hydrogen to terminal oxygen atoms of the metal oxide rsc.org. This highlights the potential for metal oxides, including those found on this compound surfaces, to exhibit catalytic activity.

Influence of Surface Charges and Ligand Chemistry on Nanocrystal Stability and Reactivity

The stability and reactivity of nanocrystals, including those with this compound-like phases, are significantly influenced by their surface charges and ligand chemistry. For instance, in the synthesis of metastable TiO₂-bronze (TiO₂-B) nanocrystals, controlling surface charges and employing specific ligands are crucial for preventing irreversible aggregation and ensuring colloidal stability acs.orgcore.ac.ukamazonaws.com.

These nanocrystals can be de-aggregated and stabilized in polar solvents by utilizing either positive or negative surface charges acs.orgcore.ac.ukamazonaws.comchemrxiv.org. In nonpolar solvents, steric stabilization is achieved through the use of long-chain amines and carboxylic acids acs.orgcore.ac.ukamazonaws.comchemrxiv.org. Research has revealed that ion-pairs of alkylammonium carboxylates can bind to the surface of these nanocrystals, which contrasts with earlier findings on carboxylic acid-stabilized metal oxide nanocrystals acs.orgcore.ac.ukamazonaws.com.

The zeta potential of these nanocrystals in polar media (e.g., water, methanol, ethanol, DMF) is negative due to the basic environment created by bases like triethylamine (B128534) (TEA) or 1,8-diazobicyclo[5.4.0]undec-7-ene (DBU) core.ac.ukamazonaws.com. In nonpolar media like chloroform (B151607) or toluene, oleylamine (B85491) (OLAm) can remove acidic surface protons and provide limited stabilization core.ac.ukamazonaws.com. Oleic acid (OLAc) further aids de-aggregation by removing surface-bound sulfate (B86663) groups core.ac.ukamazonaws.com. Furthermore, these nanocrystals can be stabilized in DMF with a positive surface charge by removing organic ligands with BF₃:Et₂O core.ac.ukamazonaws.com.

Chemical Strategies for Surface Modification and Functionalization of this compound Alloys

Chemical strategies for surface modification and functionalization of this compound alloys are employed to enhance their properties, such as corrosion resistance, wear resistance, and aesthetic appeal. These strategies often involve altering the chemical composition or structure of the surface layer.

Selective Surface Diffusion Processes for Chemical Alloying

Selective surface diffusion processes are crucial for chemical alloying and modifying the surface properties of this compound. During the corrosion of this compound, a phenomenon known as selective dissolution can occur, particularly the decuprification of the this compound surface researchgate.net. This process involves the preferential leaching of copper from the this compound alloy, leading to a relative enrichment of tin compounds on the surface researchgate.net. This tin enrichment is often related to the simultaneous formation of insoluble tin oxides, which are stable in aerated conditions and over a broad pH range researchgate.net. This natural process demonstrates a form of selective surface diffusion where one element (copper) is preferentially removed, leaving behind a higher concentration of another (tin) and its oxides.

While the search results did not provide explicit detailed research findings or data tables specifically on intentional selective surface diffusion for chemical alloying of this compound as a modification strategy, the observed natural phenomena of selective dissolution and tin enrichment highlight the principles that could be leveraged for targeted chemical alloying at the surface. This would involve controlling diffusion rates and chemical reactions to introduce or concentrate specific elements at the surface to achieve desired properties.

Laser Cladding and Coating Techniques for Chemical Barrier Formation

Laser cladding and various coating techniques are employed to form chemical barriers on this compound alloys, primarily for protection against corrosion and environmental degradation. These methods aim to create a durable and protective layer that prevents corrosive agents from interacting with the this compound substrate.

Traditional protective treatments for outdoor this compound include waxes, Incralac, and benzotriazole (B28993) (BTA) mdpi.com. Incralac, a transparent coating system developed in the 1960s, is designed for polished outdoor copper alloys mdpi.com. Coatings act as a barrier between the corrodants and the metal substrate, inhibiting corrosion through various mechanisms nps.gov. The effectiveness of these coatings can be influenced by the underlying surface, application method, concentration, and solvent used mdpi.com.

Research is ongoing to develop new generations of protective coatings with improved UV resistance and longer-lasting corrosion protection, often incorporating advanced materials like fluorocarbon polymers and nano-sized TiO₂ for UV absorption researchgate.net. Electrochemical methods, such as electrochemical impedance spectroscopy (EIS) and electrochemical noise methods (ENM), are used to evaluate the performance and aging of these weathered films nps.gov.

While direct information on "laser cladding" for chemical barrier formation on this compound was not extensively detailed in the provided snippets, the broader context of "coating techniques" and "chemical barrier formation" is well-covered. Laser cladding is a process that can deposit a new material onto a surface, creating a protective layer with altered chemical and physical properties. This aligns with the goal of chemical barrier formation to enhance corrosion resistance and durability.

Compound Names and PubChem CIDs

Formation and Chemical Stability of Passivation Layers (e.g., Benzotriazole and Alternative Organic Inhibitors)

The chemical stability of this compound surfaces is often enhanced through the formation of passivation layers, which act as barriers against corrosive environments. Benzotriazole (BTA) is a prominent organic compound widely employed as a corrosion inhibitor for copper and its alloys, including this compound. When copper, a primary constituent of this compound, is immersed in a solution containing benzotriazole, a passive layer forms. This layer is a complex between copper and benzotriazole, rendering it insoluble in aqueous and many organic solutions. scielo.brnih.gov The effectiveness of this passivation layer in preventing corrosion is positively correlated with its thickness. scielo.br

The mechanism of BTA's action involves the formation of a strongly bonded chemisorbed two-dimensional barrier film, typically less than 50 angstroms thick. researchgate.net This insoluble film, which can be a monomolecular layer or polymeric chains, effectively covers the metal surface, offering protection in various media, including aqueous environments, different atmospheres, lubricants, and hydraulic fluids. researchgate.net In addition to forming a protective film, benzotriazole can also precipitate with copper ions in solution, thereby chelating these ions and preventing corrosion in other parts of a water system. researchgate.net

Research indicates that the nitrogen-hydrogen group and at least one other nitrogen atom in the benzotriazole ring are involved in the complex bonding arrangements to copper. researchgate.net The formation mechanism of such chromium-free passivation layers, which can also include tolyltriazole (B104456) (TTA), is identified as a combined oxidation and adsorption process. nih.gov Key passivation processes involve the oxidation and dissolution of the this compound matrix, adsorption of BTA and its derivatives, self-stabilization of the adsorbed film, and the filling of voids within the passivation film by oxide particles. nih.gov The passivation layer on copper and chromium this compound alloys, when treated with BTA and TTA, primarily consists of CuO, Cu2O, and polymers of Cu-BTA-TTA and Cu(I)BTA-TTA. nih.gov

Novel Alloying Additions and Their Chemical Impact on this compound Properties

The introduction of novel alloying elements significantly influences the chemical and mechanical properties of this compound, leading to improved performance characteristics such as strength, hardness, and wear resistance. azom.comauremo.biz

Chemical Role of Grain Refiners (e.g., Titanium, Cerium, Silicon) on Microstructural Chemistry

Grain refiners play a crucial chemical role in modifying the microstructural chemistry of this compound alloys, primarily by promoting finer grain sizes and influencing the distribution and formation of various phases.

Titanium (Ti): The addition of small quantities of titanium, even as little as 120 ppm, can lead to significant grain refinement in copper-based alloys like nickel-aluminum this compound (NAB). scielo.brscielo.brresearchgate.net Titanium acts as an effective reinforcing element and contributes to a reduction in grain size, which in turn enhances mechanical properties such as microhardness and nanohardness, as well as Young's moduli. scielo.brscielo.br In cast Cu-Sn alloys, titanium is highly effective in altering the microstructure. semanticscholar.orgnih.gov The presence of titanium can also lead to the formation of specific intermetallic compounds, such as kappa phases, which further contribute to strengthening the alloy. scielo.brscielo.br

Cerium (Ce): Rare-earth elements like cerium are known to significantly refine the grain structure of copper and copper alloys, including this compound. mdpi.comresearchgate.netresearchgate.net Cerium promotes grain refinement by increasing undercooling during solidification and providing additional nucleation sites for crystal grains. mdpi.comroyalsocietypublishing.org As cerium content increases, it can lead to a transition from columnar to equiaxed grain structures. mdpi.com Cerium forms spherical secondary-phase particles with copper, identified as Cu6Ce, which can impede dislocation motion and contribute to precipitation strengthening. mdpi.com Furthermore, cerium can purify grain boundaries, remove impurities, and cause the precipitation of compounds like CePb3 in high-lead this compound, thereby improving mechanical properties such as tensile strength and elongation. researchgate.net

Silicon (Si): Silicon additions to this compound alloys can significantly influence their microstructure and properties. In silicon-aluminum this compound, silicon addition has a tendency to form beta (β) phases and can induce hardening. researchgate.net Silicon can also lead to grain refinement in copper alloys by reducing stacking fault energy, which increases the number of nucleation sites. researchgate.net In manganese this compound alloys, the ratio of silicon to manganese is critical for forming specific manganese silicide intermetallic compounds that contribute to desired mechanical properties. iust.ac.ir Nickel addition to Cu-Si alloys can induce the precipitation of a secondary phase, δ-Ni2Si, along the alpha (α) grain boundaries, leading to a refined microstructure and improved mechanical properties. engineegroup.us

In-Situ Chemical Synthesis of Reinforcing Phases within this compound Matrices

In-situ chemical synthesis involves the formation of reinforcing ceramic phases directly within the metallic matrix of this compound (or copper alloys) through chemical reactions during the composite fabrication process. researchgate.netgoogle.com This approach offers significant advantages over ex-situ techniques, including the production of nanosized, well-distributed, and thermodynamically stable reinforcing particulate phases, which substantially enhance the properties of the composites. researchgate.net

One notable example is the in-situ formation of TiB2 particles in molten copper by a chemical reaction between boron and titanium. whiterose.ac.uk The addition of TiB2 to copper alloys significantly increases their stiffness, hardness, and wear resistance, while also decreasing their coefficients of thermal expansion. whiterose.ac.uk These TiB2 particles can act as grain growth inhibitors at high temperatures, helping to preserve the high-temperature mechanical strength of the copper alloy and positively affecting the precipitation behavior of Cu-Ti alloys. whiterose.ac.uk In-situ reactions can lead to the formation of both TiB whiskers and TiB2 particles within the matrix, with primary TiB2 particles often dispersed along grain boundaries, inhibiting grain growth, and secondary TiB2 particles forming inside grains, increasing hardness and electrical conductivity after heat treatment. whiterose.ac.uk

Another method involves the in-situ precipitation of dispersed copper alloys, which can be achieved by introducing microalloying elements (e.g., Fe, Co) that act as heterogeneous nucleation cores. mdpi.com During solidification, these precipitates nucleate in the melt, reducing the nucleation energy of the copper matrix melt and refining the copper grains, thereby improving the alloy's strength. mdpi.com The sol-gel method is also utilized for preparing dispersion-strengthening copper, where composite powders like Al2O3/Cu can be obtained through a controlled process. mdpi.com Furthermore, mechanical alloying can facilitate the in-situ formation of dispersion strengthening phases through chemical reactions between elemental powders. mdpi.com

Analytical Chemistry Techniques in Bronze Research

Spectroscopic Methods for Elemental and Chemical State Analysis

Spectroscopic methods are fundamental for elucidating the elemental and chemical state composition of bronze, providing critical data for understanding its manufacturing, degradation, and historical context.

X-ray Fluorescence Spectroscopy (XRF, ED-XRF, pXRF)

X-ray Fluorescence (XRF) spectroscopy is a widely used, non-destructive analytical technique for determining the elemental composition of this compound, particularly valuable for precious artifacts where sampling is not permissible esi-xrf.comgetty.eduazooptics.comelvatech.comgetty.edu. XRF operates by irradiating a sample with high-energy X-rays, causing atoms within the material to emit characteristic secondary (fluorescent) X-rays. The energy and intensity of these emitted X-rays are unique to each element, allowing for qualitative and quantitative analysis of the sample's composition azooptics.comelvatech.com.

Variations of XRF, such as Energy Dispersive X-ray Fluorescence (ED-XRF) and portable X-ray Fluorescence (pXRF), are frequently employed in this compound research. ED-XRF is known for its rapidity and ability to provide multi-element analysis with high sensitivity getty.eduulisboa.pt. Portable XRF (pXRF) instruments are particularly useful for in-situ analysis of large or immovable objects, offering quick, non-destructive results esi-xrf.comgetty.edumdpi.comimeko.inforesearchgate.net.

XRF is instrumental in characterizing the major elements (copper, tin, zinc, and lead) that define the casting alloy, typically present in amounts of 1% or greater by weight getty.edu. It can also detect minor elements (e.g., manganese, iron, cobalt, nickel, arsenic, silver, cadmium, antimony, bismuth) present in smaller quantities (less than 1%), which can provide insights into the smelting and refining technology and the origin of the ore getty.edu. For instance, XRF analysis has been used to determine the composition of ancient this compound artifacts to trace their geographical sources and origins, such as the Nebra Sky Disk or Etruscan this compound mirrors elvatech.com.

Despite its advantages, XRF, especially pXRF, primarily provides information on the near-surface composition, which can be influenced by heterogeneity, corrosion, or patination getty.edumdpi.com. Patina, a corrosion layer formed over centuries, can significantly alter surface readings compared to the bulk material ulisboa.ptmdpi.commdpi.com. Researchers often employ strategies to mitigate these effects, such as analyzing cleaned areas or using Monte Carlo simulations to account for multi-layered structures ulisboa.ptmdpi.commdpi.com.

Table 1: Example XRF Analysis of this compound Artifacts (Illustrative)

Artifact Type Main Elements (wt%) Trace Elements (wt%) Reference
Late this compound Age Nails (Portugal) Cu (~89%), Sn (~11%) As, Sb, Pb (irregular impurities) ulisboa.ptnih.gov
Cypriot Bronzes (Early Iron Age) Cu (avg. 89.9%), Sn (avg. 8.1%) Pb (0.1-2.6%), Fe (0.1-1.4%), Zn (0.2-1%) researchgate.net
Giuseppe Renda Sculptures (19th-20th C.) Cu, Sn, Pb, Zn (specific percentages vary by sculpture) - imeko.info

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) and Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as ICP-OES (Optical Emission Spectrometry), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are highly sensitive techniques used for comprehensive elemental analysis of this compound. Unlike XRF, these methods are destructive as they require the sample to be dissolved into a liquid solution before analysis filab.frbesgroup.com. This destructive nature, however, allows for precise quantification of elemental concentrations, including trace elements, and can overcome the surface limitations encountered with XRF besgroup.comcambridge.org.

ICP-AES measures the light emitted by excited atoms in a plasma, providing quantitative data on elemental composition filab.fr. ICP-MS, on the other hand, measures the mass-to-charge ratio of ions generated in the plasma, offering even higher sensitivity and the ability to perform isotopic analysis cambridge.orgcopernicus.orggeoscienceworld.orgat-spectrosc.com.

These techniques are particularly valuable for provenance studies of ancient this compound artifacts, where the unique isotopic signatures of elements like lead (Pb) and copper (Cu) can link artifacts to specific ore deposits and reconstruct ancient trade routes copernicus.orgat-spectrosc.comspectroscopyonline.com. For example, ICP-MS has been used to analyze this compound coins from the Greek colony of Velia, revealing their main elemental composition (copper, lead, tin) and lead isotopic signatures that overlap with ore deposits in the Aegean Greece and Spain South-East areas copernicus.org.

Table 2: Example ICP-MS Analysis of this compound Coins (Illustrative)

Spark Emission Optical Spectrometry (SEO)

Spark Emission Optical Spectrometry (SEO), also known as Spark-OES, is a rapid and accurate technique primarily used for the elemental analysis of solid metal samples, including this compound filab.frbesgroup.comrms-foundation.ch. It is a semi-destructive method, as it leaves a small burn mark on the sample surface besgroup.com. In SEO, a high-energy electrical spark is discharged between an electrode and the sample surface, atomizing and exciting the elements present. The excited atoms then emit light at characteristic wavelengths, which are detected and measured to determine the elemental composition besgroup.com.

SEO is particularly effective for quality control in metallurgy and manufacturing industries due to its speed and ability to detect a wide range of elements, including light elements like carbon and sulfur, which can be challenging for XRF besgroup.comjinyibo.com. It is suitable for analyzing various copper-based alloys, such as brass and different types of this compound (e.g., aluminum this compound, tin-lead this compound, red copper, beryllium this compound, silicon this compound) jinyibo.com. Compared to wet chemistry or XRF, Spark OES can significantly reduce analysis time besgroup.com.

Table 3: Common Elements Detectable in Copper Alloys by Spark OES (Illustrative)

Element
Ag, Al, As, B, Be, Bi, Cd, Co, Cr, Fe, Mn, Ni, P, Pb, S, Sb, Si, Sn, Zn, Cu
Source: Adapted from RMS Foundation rms-foundation.ch

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and, crucially, the chemical states of elements within the outermost few atomic layers (typically ~10 nm) of a material getty.educhalmers.secarleton.edubris.ac.uk. This non-destructive technique is invaluable for studying the surface chemistry of this compound, particularly in understanding corrosion processes and the formation of patina getty.educhalmers.seresearchgate.netampp.org.

XPS works by irradiating the sample with X-rays, causing core-level electrons to be ejected. The kinetic energy of these photoelectrons is measured, and from this, their binding energy is calculated. Small shifts in binding energies provide information about the chemical environment and oxidation states of the elements carleton.edubris.ac.uk.

In this compound research, XPS is extensively used to analyze the corrosion layers and surface films. For instance, studies have used XPS to identify tin oxide enrichment and the presence of copper hydroxide (B78521) on the surface of this compound powder particles chalmers.se. It can also detect impurities like phosphorus, zinc, and calcium on the surface chalmers.se. In corroded this compound samples, XPS can reveal the presence of Cu²⁺ species, indicating the extent of corrosion, and differentiate between Cu⁰, Cu⁺, and Cu²⁺ states getty.eduampp.org. XPS has been employed to characterize the corrosion patina formed on this compound surfaces, showing the presence of copper hydroxysulphates and carbonates, and to investigate the effects of corrosion inhibitors like benzotriazole (B28993) (BTA) on this compound surfaces researchgate.netampp.org.

Table 4: Example XPS Findings on this compound Surface Corrosion (Illustrative)

Element/Species Chemical State/Observation Context Reference
Copper (Cu) Cu⁰, Cu⁺, Cu²⁺ (e.g., in Cu₂O, Cu(OH)₂, Cu₂CO₃(OH)₂) Pure this compound alloy, archaeological artifacts, corroded samples getty.eduampp.orgmdpi.com
Tin (Sn) Tin oxide enrichment (SnO₂) This compound powder surface, corroded this compound chalmers.seampp.orgmdpi.com
Sulfur (S) Sulfides (e.g., Cu₂S), Sulfates (e.g., CuSO₄(OH)₆) Corrosion patinas, artificially aged this compound researchgate.netmdpi.com
Chlorine (Cl) Chlorides (e.g., CuCl, Cu₂(OH)₃Cl) "this compound disease" (active cyclic copper corrosion) getty.edumdpi.comresearchgate.net

Surface Vibrational Spectroscopy (e.g., Reflection Absorption Infrared Spectroscopy, High Resolution Electron Energy Loss Spectroscopy)

Surface vibrational spectroscopy techniques, such as Reflection Absorption Infrared Spectroscopy (RAIRS) and High Resolution Electron Energy Loss Spectroscopy (HREELS), provide information about the molecular vibrations of species adsorbed on or forming part of a this compound surface. These techniques are highly surface-sensitive and can identify specific chemical bonds and functional groups, offering insights into surface reactions, corrosion mechanisms, and the efficacy of protective coatings.

Reflection Absorption Infrared Spectroscopy (RAIRS), also known as External Reflection Spectroscopy (ERS), is used to study thin films, often sub-monolayers, adsorbed on reflective substrates like metals tandfonline.commdpi.comresearchgate.netaip.org. It measures the change in the reflectance spectrum of the substrate upon adsorption. For metal surfaces, RAIRS is typically performed at grazing incidence to maximize sensitivity, and a surface selection rule dictates that only vibrational modes with a dipole change perpendicular to the surface are infrared active researchgate.netaip.org. This provides crucial information about the orientation and bonding of molecules on the surface. In the context of this compound, RAIRS has been employed to investigate the growth of protective films, such as copper-benzotriazole (CuBTA) films, which are used in conservation treatments tandfonline.com. Studies have confirmed that CuBTA film growth on rolled this compound is dependent on time and concentration, and new evidence for step-wise development of Cu(I)BTA films has been obtained tandfonline.com. RAIRS can also be used to study the chemical structural changes in polymeric films adsorbed on copper, which is relevant for this compound as a copper alloy tandfonline.com.

High Resolution Electron Energy Loss Spectroscopy (HREELS) is another surface-sensitive vibrational technique that probes molecular vibrations by analyzing the energy loss of a monochromatic beam of electrons scattered from a surface. HREELS offers very high spectral resolution, making it suitable for detailed studies of surface adsorbates and their interactions with the substrate. While not as commonly cited for this compound as RAIRS in the provided search results, its general application in surface science makes it relevant for detailed studies of this compound surfaces, especially in ultra-high vacuum conditions to study fundamental surface processes or very thin corrosion layers.

Solution Nuclear Magnetic Resonance (NMR) for Ligand Characterization on Nanocrystals

Solution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique primarily used for characterizing the structure, composition, conformation, and binding properties of organic molecules in solution core.ac.ukresearchgate.netcnr.it. While bulk this compound is a metallic alloy and not typically analyzed by solution NMR, this technique becomes relevant in this compound research when dealing with this compound nanocrystals or the organic ligands used in their synthesis and stabilization core.ac.ukresearchgate.netrsc.orgresearchgate.net.

In the context of this compound, solution NMR, particularly ¹H NMR, has been employed to study the post-synthetic surface modification of this compound nanocrystals, such as TiO₂-bronze (TiO₂-B) nanocrystals core.ac.ukresearchgate.net. Researchers have used ¹H NMR to identify ion-pairs of alkylammonium carboxylates bound to the surface of these nanocrystals, which contrasts with earlier reports on carboxylic acid-stabilized metal oxide nanocrystals core.ac.ukresearchgate.net. This provides critical information about how ligands interact with the nanocrystal surface, influencing their colloidal stability and properties.

Furthermore, solution NMR can be used to analyze the catholyte collected from electrochemical reduction experiments involving this compound alloys, helping to identify and quantify reaction products rsc.org. It can also reveal reaction mechanisms during the synthesis of this compound-like nanocrystals, such as the formation of oleyl oleamide (B13806) from oleic acid and oleylamine (B85491) during the synthesis of tungsten this compound nanocrystals researchgate.net.

Table 5: Example Solution NMR Application in Nanocrystal Research (Illustrative)

Nanocrystal Type NMR Technique Key Finding/Application Reference
TiO₂-Bronze (TiO₂-B) Nanocrystals ¹H NMR Identification of alkylammonium carboxylates bound to surface, confirming surface modification and stabilization core.ac.ukresearchgate.net
Tungsten this compound Nanocrystals ¹H NMR Elucidation of reaction mechanism, revealing oleyl oleamide as a key factor for selective nanorod formation researchgate.net
This compound Alloy Nanoparticles (Electrochemical Reduction) ¹H NMR Analysis of catholyte to identify and quantify reaction products (e.g., formate, acetate, ethanol) rsc.org

Electron Microscopy and Diffraction Techniques for Chemical and Microstructural Analysis

Electron microscopy and diffraction techniques offer high-resolution insights into the chemical and microstructural characteristics of this compound, providing information from elemental distribution to crystallographic orientation.

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Mapping

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful technique for analyzing the elemental composition and distribution within this compound samples. SEM provides high-magnification images of the sample surface, revealing morphological details, while EDS simultaneously identifies the elements present and their relative concentrations. This combination allows for elemental mapping, which visualizes the spatial distribution of different elements across the this compound microstructure. For instance, SEM-EDS can reveal segregation of alloying elements like tin or lead, or the presence of impurities and inclusions, such as copper sulfide (B99878). This technique is frequently employed in archaeometallurgy to determine the composition of ancient this compound artifacts and understand their manufacturing processes. For example, analysis of this compound arrowheads has utilized SEM-EDS to study cross-sections and corrosion layers, identifying elements like copper, tin, arsenic, zinc, and lead within the alloy and its corrosion products. researchgate.netresearchgate.net

Electron Backscatter Diffraction (EBSD) for Crystallographic Orientation and Phase Identification

Electron Backscatter Diffraction (EBSD), typically performed within an SEM, is a technique used to determine the crystallographic orientation of individual grains, identify crystalline phases, and analyze grain boundaries within a material. EBSD patterns, generated by a stationary electron beam striking a tilted crystalline sample, provide information about the crystal lattice orientation. gatan.com This enables the creation of orientation maps that visualize grain shape, size, and preferred crystallographic orientation (texture). gatan.combuehler.comebsd.com EBSD is particularly valuable for understanding the thermomechanical history of this compound, as it can reveal deformation, recrystallization, and the presence of annealing twins. researchgate.net It can also be combined with EDS to aid in the identification of unknown phases by correlating chemical information with crystallographic data. ebsd.comedax.com For example, EBSD has been used to investigate the microstructure of copper-tin phases in this compound, showing details like annealed microstructures and corrosion damage related to cold-deformation. edax.com

Scanning Tunneling Microscopy (STM) for Atomic-Scale Surface Chemistry

Scanning Tunneling Microscopy (STM) is a high-resolution surface analysis technique capable of imaging surfaces at the atomic scale. While less commonly applied directly to bulk this compound microstructural analysis compared to SEM or EBSD, STM can provide insights into the atomic arrangement and electronic properties of this compound surfaces, particularly in studies related to surface reactions, oxidation, or initial stages of corrosion. Its capability to resolve atomic-scale features makes it suitable for investigating the fundamental interactions of chemical species with the this compound surface, which is critical for understanding surface chemistry and protective layer formation.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Structure Elucidation

X-ray Diffraction (XRD) is a non-destructive analytical technique fundamental for identifying crystalline phases and elucidating their crystal structures within this compound. ceza.depdx.educarleton.edumdpi.comforcetechnology.com When X-rays interact with the periodic atomic structure of crystalline materials, they diffract at specific angles according to Bragg's Law, producing a unique diffraction pattern that acts as a "fingerprint" for each crystalline phase. ceza.depdx.educarleton.eduforcetechnology.com

In this compound research, XRD is used to identify the main metallic phases, such as the copper-rich alpha (α) solid solution, and various intermetallic compounds like the epsilon (ε) phase (Cu3Sn) or eta (η) phase (Cu6Sn5), which can form depending on the tin content and thermal history. researchgate.netnorthwestern.edu XRD can also detect corrosion products (e.g., cuprite (B1143424), malachite, nantokite, atacamite) on the surface of this compound artifacts, providing clues about their environmental exposure and authenticity. ceza.demdpi.comtum.de Quantitative phase analysis can be performed using methods like Rietveld refinement to determine the relative amounts of different crystalline phases present. mdpi.comtum.denih.gov For instance, XRD studies on aluminum this compound have shown the presence of α and β phases, and even metastable β' (martensite) phases, influenced by cooling rates and heat treatments. researchgate.net Hard X-rays can penetrate thin patina layers, enabling non-destructive analysis of the bulk material and determination of tin content in the α-phase. tum.de

Metallographic and Optical Microscopy for Microstructural Chemistry

Metallographic and optical microscopy are foundational techniques for examining the microstructure of this compound. These methods involve preparing a sample by grinding, polishing, and often etching to reveal the internal structure. qa-group.com Optical microscopy, using reflected light, allows for the visualization of microstructural features such as grain size, shape, and distribution, as well as the presence of inclusions, porosity, and secondary phases. qa-group.comvacaero.comsecat.net

By observing the microstructure, metallographers can infer information about the chemical composition and processing history of the this compound. For example, the presence of remnant coring (inhomogeneous distribution of alloying elements) and recrystallized grains with annealing twins suggests specific annealing and cold-working processes. researchgate.net Different etching reagents react distinctively with various phases or grains, producing contrasts visible under the microscope, which aids in identifying different constituents. qa-group.com Optical microscopy is typically the initial step in microstructural analysis, often preceding more advanced electron-based techniques to gain a comprehensive understanding of the material. vacaero.comsecat.net

Electrochemical Techniques for Corrosion Chemistry Assessment

Electrochemical techniques are vital for assessing the corrosion chemistry and kinetics of this compound, particularly for understanding its degradation in various environments and evaluating the effectiveness of protective treatments. csic.eslnec.ptsterc.orgimrtest.com These techniques measure the electrochemical behavior of this compound in a corrosive solution by monitoring parameters like potential, current, and time. csic.es

Common electrochemical methods include:

Potentiodynamic Polarization (Tafel plots): This technique involves scanning the potential of the this compound sample while measuring the resulting current. imrtest.com It provides information on corrosion potential (Ecorr), corrosion current density (Icorr), and passivation behavior, which are indicative of the material's susceptibility to corrosion and its corrosion rate. sterc.orgimrtest.com For example, phosphor this compound has shown active behavior followed by a passive region in neutral NaCl solutions. sterc.org

Electrochemical Impedance Spectroscopy (EIS): EIS applies a small alternating current (AC) voltage signal to the system and measures the AC current response over a range of frequencies. csic.es This technique provides detailed information about the electrochemical processes occurring at the metal-electrolyte interface, including the resistance of the corrosion layer, charge transfer resistance, and diffusion processes. mdpi.comcsic.es EIS is widely used to evaluate the protective properties of patina layers and conservation treatments on this compound, showing how corrosion resistance changes with potential and environmental exposure. mdpi.comlnec.pt

Chronoamperometry (CA) and Electrochemical Noise Measurement (ENM): CA measures current as a function of time at a constant potential, while ENM records spontaneous fluctuations in current and potential. These techniques can provide insights into the growth rate of corrosion products and the stability of passive films. mdpi.com

Electrochemical techniques are particularly useful for in-situ assessment of corrosion on metallic cultural heritage objects, despite challenges in handling liquid electrolytes on irregular surfaces. csic.es They offer direct mechanistic and kinetic information about the corrosion process, complementing elemental and structural analyses. csic.es

Electrochemical Impedance Spectroscopy (EIS) for Interface ReactionsElectrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the electrochemical processes occurring at the interface between this compound and its surrounding environment. This method involves applying a small amplitude alternating current (AC) signal over a range of frequencies and measuring the resulting impedance response, which provides insights into the properties of the electrode-solution interface and corrosion mechanismsxmu.edu.cnsemanticscholar.orgnih.gov.

EIS is particularly effective in investigating the corrosion dissolution mechanism of this compound alloys. For instance, studies on aluminum this compound have shown that in the active corrosion region, the corrosion products are complex compounds of cupreous chloride, with the diffusion of CuCl₂⁻ being the controlling process xmu.edu.cn. In the transition region, the formation and deposition of CuCl and cupreous oxide films on the electrode surface are indicated by two capacitance loops in EIS spectra xmu.edu.cn. The appearance of an inductance loop in the limiting current region suggests pit corrosion due to the breakdown of the oxide film xmu.edu.cn.

EIS measurements also help in characterizing the corrosion behavior of archaeological this compound, especially in chloride-containing media, by fitting experimental data to equivalent electrical circuits semanticscholar.orgscirp.org. These circuits typically include components such as electrolyte resistance (Rₑ), double layer capacitance (CPEdl), and charge transfer resistance (Rₜ) semanticscholar.orgnih.govscirp.org. The impedance at high frequencies reflects the response of any protective coating or patina, while at low frequencies, it provides information about reactions occurring at the substrate/solution interface tuiasi.ro. Research has demonstrated the feasibility of EIS in determining parameters like charge transfer or polarization resistance (Rₚ) and capacitance at the metal/corrosion layer interface (Cdl) for aluminum this compound exposed to seawater, indicating a mixed corrosion mechanism controlled by mass transfer researchgate.net.

Furthermore, EIS can be employed to detect the formation of pores and pinholes within patina layers and to assess their impact on the long-term corrosion behavior of this compound tuiasi.ro. It has been used to evaluate the corrosion stability of both the patina layer and the underlying this compound, revealing the presence of compounds like copper sulfides and sulfates in the patina mdpi.com.

DC Polarization and Potentiodynamic Measurements for Corrosion RatesDC Polarization and potentiodynamic measurements are fundamental electrochemical techniques employed to quantify corrosion rates and understand the kinetic aspects of corrosion processes on this compound surfaces. These methods involve varying the potential of the working electrode (this compound) and measuring the resulting current, or vice versa.

Potentiodynamic polarization curves provide a comprehensive view of the electrochemical behavior of this compound, typically showing a linear Tafel region and a passive region in the anodic zone mdpi.com. From these curves, key corrosion parameters such as corrosion potential (Ecorr) and corrosion current density (Icorr) can be extracted lew.roirb.hr. The corrosion current density is directly proportional to the corrosion rate, making it a critical parameter for assessing material degradation irb.hrdau.edu.

The Tafel extrapolation method is widely used to determine Icorr by extrapolating the linear portions of the anodic and cathodic polarization curves to their intersection point, which corresponds to the corrosion potential irb.hrpalmsens.comemerald.comresearchgate.net. Another related technique, linear polarization resistance (LPR), measures the polarization resistance (Rₚ) in a narrow potential range around Ecorr. The reciprocal of Rₚ is inversely proportional to the corrosion rate, offering a sensitive measure of corrosion kinetics dau.edudiva-portal.orgdtic.mil.

Studies have shown that the addition of corrosion inhibitors, such as amino acids, can significantly reduce the this compound corrosion rate, as evidenced by a decrease in corrosion current density and an increase in polarization resistance mdpi.comlew.roirb.hrdiva-portal.org. For example, in one study, the corrosion current density of this compound decreased in the presence of amino acids, confirming their inhibitory effect lew.ro.

While potentiodynamic measurements are valuable, potentiostatic testing, where the potential is held constant, can be more effective for assessing corrosion systems with slow kinetics, particularly in cases of localized corrosion where equilibrium might not be reached with dynamic scans advanceseng.com.

Table 1: Corrosion Parameters of this compound in Acidic Solution with Amino Acid Inhibitors lew.ro (Illustrative Data)

Inhibitor (Concentration)Ecorr (mV vs. SCE)Icorr (µA/cm²)Inhibition Efficiency (%)
Blank (No Inhibitor)-2701.5-
Cysteine (10 mM)-3200.0596.92
Alanine (1 M)-2950.3080.07
Phenylalanine (10 mM)-2850.7152.48

Note: This table is designed to be interactive in a digital format, allowing for sorting and filtering.

Square Wave Voltammetry for Electrochemical Identification of Corrosion ProductsSquare Wave Voltammetry (SWV) is a highly sensitive electroanalytical technique frequently employed for the qualitative and quantitative identification of various chemical species, including corrosion products on this compound artifactsresearchgate.netresearchgate.netusp.brmdpi.com. SWV is a large-amplitude differential technique that applies a square wave superimposed on a staircase potential, sampling the current twice per cycle to enhance sensitivityresearchgate.netgoogle.com.

This technique is particularly useful for the electrochemical identification of this compound corrosion products in archaeological contexts. Researchers have obtained characteristic square wave voltammetric profiles for a range of copper corrosion products, including cuprite (Cu₂O), tenorite (CuO), copper(II) carbonate (CuCO₃), copper(I) chloride (CuCl), copper(II) chloride dihydrate (CuCl₂·2H₂O), azurite (B1638891) (Cu₃(CO₃)₂(OH)₂), malachite (Cu₂(CO₃)(OH)₂), atacamite (Cu₂Cl(OH)₃), and clinoatacamite (Cu₂Cl(OH)₃) researchgate.netunifi.itnih.gov. These distinct profiles allow for the differentiation and identification of these compounds within complex patina layers researchgate.netnih.gov.

The voltammetry of immobilized particles (VIMP) methodology, often utilizing SWV, is a micro-invasive approach that requires only minute amounts of sample (microgram-nanogram range) usp.brupv.es. This makes it ideal for analyzing precious cultural heritage objects without causing significant damage usp.br. By attaching microsamples of corrosion layers to graphite (B72142) electrodes, researchers can obtain voltammetric responses that correspond to the reduction of specific corrosion products to metallic copper researchgate.netnih.gov. For example, cathodic signals at specific potentials have been attributed to the reduction of cuprite and tenorite researchgate.net. Peak potential and peak current values obtained from SWV scans are crucial parameters used for the characterization and discrimination of different species unifi.it.

Medium Energy Ion Scattering (MEIS) for Depth-Dependent Compositional AnalysisMedium Energy Ion Scattering (MEIS) is a powerful and precise analytical tool that enables non-destructive analysis of the near-surface regions of solid materials, providing detailed compositional and structural information as a function of depthpmt-fl.comcern.chwarwick.ac.uk. This technique involves directing a stream of energetic ions, typically H⁺ or He⁺, with energies ranging from 100 to 500 keV, onto the sample surfacepmt-fl.comcern.chwarwick.ac.uksanyo-si.com.

When these ions collide with atoms in the sample, some are scattered. By precisely measuring the energy and angle of these scattered ions, researchers can extract detailed information about the sample's surface and subsurface layers pmt-fl.comcern.ch. The energy of a scattered ion is dependent on both the mass of the nucleus it collided with and the inelastic energy loss it experienced during its incoming and outgoing trajectory through the material cern.chsanyo-si.com. This allows MEIS to perform elemental analysis and depth profiling with exceptionally high resolution, potentially achieving single atomic layer resolution, though typically 0.3-1 nm cern.chwarwick.ac.uksanyo-si.comwisc.edu.

MEIS is particularly valuable for characterizing the composition of multilayer thin films and studying phenomena such as surface reconstructions, surface defects, and surface segregation pmt-fl.comcern.ch. It can provide quantitative depth profiles for most elements present within the first 30 nanometers of the surface layer cern.ch. The atomic-scale sensitivity of MEIS makes it an excellent tool for observing subtle surface changes that occur during chemical reactions or other processes, including interdiffusion between different layers pmt-fl.comcern.chronald-wagner.de. For instance, MEIS studies have been used to analyze interdiffusion in thin film systems, showing how elements mix and diffuse with increasing annealing temperatures ronald-wagner.de.

Table 2: Typical Depth Resolution and Maximum Depth of Ion Scattering Techniques wisc.edu (Illustrative Data)

TechniqueIons UsedEnergy Range (keV)Depth ResolutionMaximum Depth
LEISHe⁺ or Ne⁺1-2Top surfaceSurface
MEISH⁺ or He⁺50-5000.3-1 nmSurface-50 nm
HEIS/RBSH⁺ or He⁺1000-30005-50 nm2-20 µm

Note: This table is designed to be interactive in a digital format, allowing for sorting and filtering.

Environmental Chemistry and Sustainable Material Cycles of Bronze

Chemical Recycling and Recovery of Metals from Bronze Waste Streams

The recycling of this compound is essential for conserving valuable metal resources and reducing the environmental impact associated with primary metal production. Chemical recycling, particularly hydrometallurgical and pyrometallurgical approaches, plays a significant role in recovering copper and tin from this compound waste.

Hydrometallurgy involves the use of aqueous solutions to extract and recover metals from various materials, including recycled waste recyclekaro.comomicsonline.org. This approach is often favored for its lower energy consumption and reduced emissions compared to high-temperature methods recyclekaro.com. The key steps in hydrometallurgical processing of this compound waste include chemical leaching, solution purification (e.g., solvent extraction), and metal recovery (e.g., electroreduction).

Chemical Leaching: This is the initial step where metals from this compound scrap are dissolved into an aqueous solution using suitable chemical reagents, known as lixiviants omicsonline.orgmeab-mx.se.

Acid Leaching: Strong mineral acids are commonly employed.

Sulfuric Acid (H₂SO₄): A widely used lixiviant for copper extraction, forming copper sulfate (B86663) solutions omicsonline.orgwikipedia.orgfishersci.canih.govnih.gov. It can dissolve copper from this compound, and its effectiveness can be enhanced by oxidizing agents.

Nitric Acid (HNO₃): A powerful oxidizing acid that can dissolve both copper and tin omicsonline.orgfishersci.comwikipedia.orgfishersci.ituni.lunih.gov. However, its use can generate nitrogen oxide gases, requiring careful emission control.

Hydrochloric Acid (HCl): Can also dissolve copper and tin, forming soluble chloride complexes omicsonline.orgwikipedia.orgwikipedia.orgfishersci.cathermofisher.comfishersci.ca. The presence of chloride ions can enhance the dissolution of certain metal oxides.

Alkaline Leaching: In some cases, alkaline solutions are used, particularly for amphoteric metals or to selectively leach certain components.

Sodium Hydroxide (B78521) (NaOH): A strong base used in various industrial processes, including metal cleaning and processing omicsonline.orgwikipedia.orgfishersci.benih.govnih.gov. It can be used to dissolve tin, which is amphoteric, forming stannate complexes.

Ammonia (NH₃): Ammonia solutions can complex with copper ions, forming soluble ammine complexes (e.g., [Cu(NH₃)₄]²⁺), which can be used for selective copper leaching omicsonline.orgwikipedia.orguni.lunih.govnih.gov.

Solvent Extraction: Following leaching, the leachate typically contains a mixture of dissolved metals and impurities. Solvent extraction is a crucial purification step that selectively separates desired metal ions from the aqueous leachate into an immiscible organic phase recyclekaro.comomicsonline.orgmeab-mx.seacs.orgmdpi.com. This process utilizes specific organic extractants that form stable complexes with the target metal ions. For this compound recycling, extractants selective for copper (e.g., hydroxyoximes) and tin would be employed to achieve high purity separation. The loaded organic phase is then stripped with another aqueous solution to recover the concentrated metal ions.

Electroreduction (Electrowinning/Electrorefining): After purification and concentration, the pure metal ions in the aqueous solution can be recovered as solid metals through electrochemical deposition.

Electrowinning: This process involves passing an electric current through the purified solution, causing the metal ions (e.g., Cu²⁺) to deposit as pure metallic copper onto a cathode recyclekaro.commeab-mx.se.

Electrorefining: Used for further purification of already recovered metals, where an impure metal anode is dissolved and pure metal is deposited onto a cathode.

Pyrometallurgy involves high-temperature processes, such as smelting and refining, to recover metals from their raw materials or waste streams recyclekaro.comacs.org. For this compound recycling, pyrometallurgical methods involve melting the this compound scrap at high temperatures to separate the constituent metals based on their different melting points, densities, and affinities for slagging agents.

Smelting: this compound scrap can be melted in a furnace, often with fluxes, to separate the metallic phase from impurities that form a slag.

Refining: Subsequent refining steps, such as fire refining or electrolytic refining, are then used to achieve the desired purity of copper and tin.

While effective, pyrometallurgical approaches are generally more energy-intensive and can result in higher atmospheric emissions compared to hydrometallurgical methods recyclekaro.com.

There is a growing emphasis on developing more environmentally benign and sustainable recycling chemistries to reduce the environmental footprint of metal recovery. These novel approaches aim for higher selectivity, lower energy consumption, and reduced generation of hazardous waste.

Thiol-Assisted Leaching: This represents a promising area of research for selective metal recovery. Thiols are organic compounds containing a sulfhydryl (-SH) functional group, which has a strong affinity for certain metal ions, particularly copper.

Mechanism: Thiols can act as complexing agents, selectively binding to metal ions (e.g., copper and potentially tin) and facilitating their dissolution from the solid matrix under milder conditions (e.g., lower acid concentrations or ambient temperatures) compared to conventional strong acid leaching.

Examples of Thiols:

Thiourea (SC(NH₂)₂): A well-known organosulfur compound that can form stable complexes with various metal ions fishersci.fifishersci.comwikipedia.orgontosight.ai. Its application in leaching processes, particularly for noble metals, is established, and its potential for copper and tin in this compound recycling is being explored for its ability to complex and dissolve these metals selectively.

L-Cysteine (C₃H₇NO₂S): An amino acid containing a thiol group, known for its ability to complex with metal ions nih.govfishersci.co.ukfishersci.cawikipedia.orgepa.gov. Its biological compatibility and potential for selective complexation make it an attractive candidate for greener leaching chemistries.

The development of thiol-assisted leaching aims to provide more selective and efficient pathways for recovering copper and tin from this compound, potentially reducing the need for harsh chemicals and minimizing secondary waste streams. Research in this area focuses on identifying optimal thiol compounds, reaction conditions, and recovery methods for the metal-thiol complexes.

Q & A

Q. How can phase-field modeling optimize the design of modern this compound alloys with conflicting mechanical and corrosion-resistance requirements?

  • Answer : Simulate microstructural evolution under thermal and mechanical stress using phase-field models calibrated with experimental data (e.g., differential scanning calorimetry, tensile tests). Validate predictions with in-situ neutron diffraction during fatigue testing .

Methodological Notes

  • Data Contradiction Analysis : Use sensitivity analysis to identify variables most affecting inconsistencies (e.g., alloy heterogeneity, measurement techniques) .
  • Experimental Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and metadata documentation .
  • Interdisciplinary Integration : Combine materials science, archaeology, and data science frameworks to address complex this compound-related research gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.